Hydroxytyrosol 4-O-glucoside
Descripción
Propiedades
Fórmula molecular |
C14H20O8 |
|---|---|
Peso molecular |
316.30 g/mol |
Nombre IUPAC |
2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O8/c15-4-3-7-1-2-9(8(17)5-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-20H,3-4,6H2 |
Clave InChI |
JVOQYXVFJHETKK-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Natural Occurrence of Hydroxytyrosol 4-O-glucoside in Olives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol (B1673988) and its derivatives, prominent phenolic compounds found in olives (Olea europaea), are of significant interest to the scientific community due to their potent antioxidant and various health-promoting properties. Among these, hydroxytyrosol 4-O-glucoside, a glycosidic form of hydroxytyrosol, plays a crucial role in the biochemistry of the olive fruit. This technical guide provides an in-depth overview of the natural occurrence of this compound in olives, detailing its concentration in different cultivars, analytical methodologies for its quantification, and its biosynthetic origins.
Quantitative Data on Hydroxytyrosol and its Glucoside in Olives
The concentration of hydroxytyrosol and its glucoside can vary significantly depending on the olive cultivar, ripeness, and processing methods. The following table summarizes quantitative data from various studies.
| Olive Cultivar | Sample Type | Compound | Concentration (mg/kg fresh weight) | Reference |
| Ciliegino | Olive Fruit | Hydroxytyrosol | 566.8 | [1] |
| Unknown | Black Olives (raw) | Hydroxytyrosol | 0 - 4133 | [1] |
| Arbequina | Virgin Olive Oil | Hydroxytyrosol | 0.5 | [2] |
| Farga | Virgin Olive Oil | Hydroxytyrosol | 0.6 | [2] |
| Morrut | Virgin Olive Oil | Hydroxytyrosol | 0.4 - 0.6 | [2] |
| Direh | Inflorescences | Dihydroxyphenylethanol (DHPE) | 11470 | [3] |
| Arbequina | Inflorescences | Dihydroxyphenylethanol (DHPE) | 5370 | [3] |
| Unknown | Alperujo (Olive mill solid waste) | Hydroxytyrosol | 200 - 1600 | [3] |
| Unknown | Alperujo (Olive mill solid waste) | Hydroxytyrosol 4-β-D-glucoside | 0 - 1400 | [3] |
It is important to note that this compound is predominantly found in the olive fruit and its by-products like pomace and vegetation water.[3][4] Its concentration tends to increase as the olive matures.[4] However, due to its polarity, it is generally not detected in olive oil.[3]
Biosynthesis of Hydroxytyrosol and its Glucoside
Hydroxytyrosol and its glucosides are synthesized in the olive plant through complex metabolic pathways originating from the amino acid tyrosine. There are two primary pathways for hydroxytyrosol biosynthesis.[5] One pathway involves the conversion of L-DOPA and dopamine, while the other utilizes tyramine (B21549) and 4-hydroxyphenylethanol.[5] Key enzymes in these pathways include polyphenol oxidase (PPO), DOPA decarboxylase (DDC), copper amine oxidase (CuAO), and aldehyde dehydrogenase (ALDH).[5][6] this compound is then formed through the glycosylation of hydroxytyrosol. A significant source of hydroxytyrosol is the hydrolysis of oleuropein, a major secoiridoid in olives, a process that can be catalyzed by enzymes like β-glucosidase.[7]
Caption: Biosynthetic pathways leading to the formation of hydroxytyrosol and its glucoside in olives.
Experimental Protocol for Quantification of this compound
The following is a generalized protocol for the extraction and quantification of this compound from olive fruit material using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation and Extraction
-
Homogenization: Weigh approximately 2 g of fresh olive pulp and homogenize with 10 mL of a methanol/water (80:20, v/v) solution.
-
Ultrasonic Extraction: Subject the homogenate to ultrasonic extraction for 15 minutes at room temperature.[8]
-
Centrifugation: Centrifuge the extract at 5000 rpm for 25 minutes.[8]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.[8]
2. HPLC Analysis
-
Instrumentation: A high-performance liquid chromatograph equipped with a C18 reverse-phase column (e.g., 4.6 mm x 25 cm, 5 µm particle size) and a UV detector is required.[8]
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol
-
-
Gradient Program: A typical gradient might be: 0-5 min, 95% A; 5-20 min, linear gradient to 60% A; 20-25 min, linear gradient to 20% A; 25-30 min, hold at 20% A; followed by a return to initial conditions and column equilibration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.[9]
-
Injection Volume: 20 µL.[9]
-
Quantification: Quantification is performed by comparing the peak area of the analyte with that of a calibration curve constructed using a pure standard of this compound.
3. Method Validation
-
The analytical method should be validated for linearity, precision (intra-day and inter-day), accuracy (recovery studies), limit of detection (LOD), and limit of quantification (LOQ).[9]
References
- 1. Showing details for content value of Hydroxytyrosol in Olive [Black], raw - Phenol-Explorer [phenol-explorer.eu]
- 2. Showing details for content value of Hydroxytyrosol in Olive, oil, virgin - Phenol-Explorer [phenol-explorer.eu]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxytyrosol 4-beta-D-glucoside, an important phenolic compound in olive fruits and derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. EP1582512A1 - Process for obtaining hydroxytyrosol from olive leaves extracts - Google Patents [patents.google.com]
- 8. internationaloliveoil.org [internationaloliveoil.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Hydroxytyrosol 4-O-glucoside in Olea europaea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding and methodologies related to the biosynthesis of Hydroxytyrosol (B1673988) 4-O-glucoside in Olea europaea (the olive tree). This document details the proposed biosynthetic pathway, presents relevant quantitative data, and outlines key experimental protocols for the study of this important phenolic compound.
Introduction
Hydroxytyrosol and its derivatives, prominent in olive fruit and oil, are of significant interest due to their potent antioxidant and various health-promoting properties. Hydroxytyrosol 4-O-glucoside, a naturally occurring glucoside of hydroxytyrosol, is found in olive pulp, and its concentration has been observed to increase as the fruit matures[1][2]. This suggests a specific and regulated biosynthetic pathway. Understanding this pathway is crucial for applications in agriculture for crop improvement, in the food industry for enhancing the nutritional value of olive products, and in pharmacology for the development of new therapeutics. While the biosynthesis of hydroxytyrosol, primarily through the hydrolysis of oleuropein (B1677263), is well-documented, the direct glucosylation of hydroxytyrosol to form this compound is an area of active research. This guide synthesizes the available information to provide a detailed technical resource.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound in Olea europaea is believed to occur in two main stages: the formation of the aglycone, hydroxytyrosol, followed by its glucosylation.
Stage 1: Biosynthesis of Hydroxytyrosol
Hydroxytyrosol is primarily formed from the breakdown of oleuropein, the most abundant secoiridoid in olives. This process is catalyzed by the enzyme β-glucosidase, which hydrolyzes the glycosidic bond in oleuropein. The expression of genes related to oleuropein and hydroxytyrosol biosynthesis has been shown to correlate with the accumulation of these metabolites during the development of the olive fruit[3].
Stage 2: Glucosylation of Hydroxytyrosol
The final step in the formation of this compound is the attachment of a glucose molecule to the 4-hydroxyl group of hydroxytyrosol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the hydroxytyrosol acceptor molecule. While a specific UGT responsible for this reaction in Olea europaea has not yet been definitively identified and characterized, transcriptome analyses of olive fruit have revealed numerous candidate UGT genes[3][4][5]. The identification and characterization of the specific UGT(s) involved is a key area for future research.
Quantitative Data
The concentration of this compound varies depending on the olive cultivar, fruit ripeness, and processing methods. The following tables summarize available quantitative data.
Table 1: Concentration of this compound in Olive Fruit
| Olive Cultivar | Tissue | Ripening Stage | Concentration (μg/g wet weight) | Reference |
| Mission | Fresh | Mature | 73.1 ± 5.5 | [6] |
| Manzanillo | Fresh | Mature | Not Detected | [6] |
| Sevillano | Fresh | Mature | Not Detected | [6] |
| Not specified | Pulp | Increasing with maturation | Main phenolic compound in mature olives | [1][2] |
Table 2: Concentration of Hydroxytyrosol and this compound in Processed Olives
| Processing Style | Hydroxytyrosol (μg/g wet weight) | This compound (μg/g wet weight) | Reference |
| California-style black ripe | 210.0 ± 18.8 | 73.1 ± 5.5 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Quantification of this compound by UHPLC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of major phenolic and secoiridoid compounds in olive fruit[6].
Objective: To accurately quantify the concentration of this compound in olive tissue extracts.
Materials:
-
Olive fruit sample
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound standard
-
UHPLC system coupled to a triple-quadrupole tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Freeze-dry and grind the olive fruit tissue to a fine powder.
-
Extract a known weight of the powdered tissue with a methanol/water solution (e.g., 80:20 v/v) using sonication or vortexing.
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.22 µm filter.
-
-
UHPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the target analyte from other matrix components.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. The specific transitions should be optimized using a pure standard.
-
-
-
Quantification:
-
Prepare a calibration curve using a series of dilutions of the this compound standard.
-
Quantify the analyte in the samples by comparing the peak area of the MRM transition to the calibration curve.
-
Identification and Characterization of a Candidate UGT
The following workflow outlines the steps to identify and characterize the UDP-glycosyltransferase responsible for the synthesis of this compound.
Protocol for In Vitro UGT Enzyme Assay:
This is a general protocol that can be adapted for the specific candidate UGT.
Objective: To determine if a candidate recombinant UGT can catalyze the glucosylation of hydroxytyrosol.
Materials:
-
Purified recombinant UGT enzyme.
-
Hydroxytyrosol.
-
UDP-glucose.
-
Reaction buffer (e.g., Tris-HCl, pH 7.5).
-
MgCl₂.
-
Stopping solution (e.g., methanol or formic acid).
-
LC-MS system for product analysis.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, MgCl₂, hydroxytyrosol (substrate), and UDP-glucose (co-substrate).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the purified recombinant UGT enzyme.
-
Incubate for a specific time period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold methanol or formic acid).
-
-
Product Analysis:
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS to detect the formation of this compound. Compare the retention time and mass spectrum with an authentic standard if available.
-
Conclusion and Future Directions
The biosynthesis of this compound in Olea europaea is a crucial pathway that contributes to the diverse phenolic profile of olives. While the precursor, hydroxytyrosol, is well-studied, the enzymatic step leading to its glucosylation remains an important area of investigation. The identification and characterization of the specific UDP-glycosyltransferase(s) involved will provide valuable insights into the regulation of phenolic compound biosynthesis in olives. This knowledge can be leveraged for breeding programs aimed at enhancing the nutritional quality of olives and for the biotechnological production of this valuable bioactive compound for the pharmaceutical and nutraceutical industries. Future research should focus on the functional characterization of candidate UGT genes from Olea europaea and the elucidation of the regulatory mechanisms governing their expression during fruit development.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of hydroxytyrosol and oleuropein biosynthetic genes are correlated with metabolite accumulation during fruit development in olive, Olea europaea, cv. Koroneiki - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptomic Analysis During Olive Fruit Development and Expression Profiling of Fatty Acid Desaturase Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational annotation of genes differentially expressed along olive fruit development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
"Physical and chemical properties of Hydroxytyrosol 4-O-glucoside"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol (B1673988) 4-O-glucoside is a phenolic compound naturally present in olives and olive oil. As a glycosylated form of the potent antioxidant hydroxytyrosol, it exhibits enhanced stability and bioavailability, making it a compound of significant interest for the development of novel therapeutics and nutraceuticals. This technical guide provides an in-depth overview of the physical and chemical properties of Hydroxytyrosol 4-O-glucoside, its biological activities, and the experimental methodologies used to characterize it.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its application in research and development. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₂₀O₈ | [1][2][3][4] |
| Molecular Weight | 316.3 g/mol | [1][2][3][4] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Stability | Stable for up to 3 years as a powder at -20°C and for 1 year in solvent at -80°C.[2] It exhibits thermal stability, with its degradation rate being influenced by the surrounding matrix.[5][6] Aqueous solutions are most stable at -20°C; degradation is observed at 4°C and room temperature, influenced by the ionic content of the solution.[7][8] | [2][5][6][7][8] |
| Predicted Relative Density | 1.540 g/cm³ | [2] |
Table 1: Physical and Chemical Properties of this compound.
Biological Activities and Signaling Pathways
This compound demonstrates a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of several key signaling pathways.
Antioxidant Activity
This compound is a potent antioxidant that can scavenge free radicals and protect against oxidative stress. Its antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Anti-inflammatory Effects
The compound has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of critical inflammatory signaling pathways, including NF-κB, MAPK, and STAT-1alpha.
Key Signaling Pathways
-
Nrf2 Signaling Pathway: Hydroxytyrosol, the aglycone of this compound, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. This activation leads to the upregulation of antioxidant and detoxifying enzymes.
-
AMPK Signaling Pathway: Studies have indicated that hydroxytyrosol can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation can, in turn, influence various downstream processes, including autophagy and mitochondrial biogenesis.
-
MAPK Signaling Pathway: Hydroxytyrosol and its derivatives have been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Depending on the cellular context, this can lead to the inhibition of pro-inflammatory responses.
-
NF-κB Signaling Pathway: A crucial pathway in inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a target for the anti-inflammatory effects of hydroxytyrosol. By inhibiting NF-κB activation, hydroxytyrosol can suppress the expression of pro-inflammatory genes.
Diagrams of Signaling Pathways and Experimental Workflows
Figure 1: Nrf2 Signaling Pathway Activation.
Figure 2: AMPK Signaling Pathway Activation.
Figure 3: MAPK Signaling Pathway Modulation.
Figure 4: NF-κB Signaling Pathway Inhibition.
Figure 5: General Western Blot Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To separate and quantify this compound in various matrices.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase:
-
A gradient elution is typically employed.
-
Solvent A: 0.2% acetic acid in water.
-
Solvent B: Methanol.
Gradient Program:
-
A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compound. The column is then re-equilibrated to initial conditions.
Detection:
-
UV detection at 280 nm.
Procedure:
-
Prepare standard solutions of this compound of known concentrations.
-
Prepare the sample by extraction with a suitable solvent (e.g., methanol/water mixture).
-
Filter the standards and samples through a 0.45 µm filter.
-
Inject the standards and samples into the HPLC system.
-
Identify the peak corresponding to this compound based on retention time and UV spectrum compared to the standard.
-
Quantify the compound by comparing the peak area of the sample to the calibration curve generated from the standards.[9][10]
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways (e.g., Nrf2, AMPK, p-AMPK, NF-κB, p38 MAPK).
Materials:
-
Cell culture reagents.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific to the target proteins (total and phosphorylated forms).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include appropriate controls (e.g., vehicle control, positive control with a known activator/inhibitor).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[11][12][13][14]
In Vitro Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in stimulated immune cells.
Cell Line:
-
Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1).
Stimulant:
-
Lipopolysaccharide (LPS).
Method:
-
Enzyme-Linked Immunosorbent Assay (ELISA) or Quantitative Real-Time PCR (qRT-PCR).
Procedure (ELISA):
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with LPS to induce an inflammatory response. Include unstimulated and vehicle-treated controls.
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the inhibitory effect of this compound on cytokine production.[15][16]
Bioavailability and Metabolism Studies (In Vivo)
Objective: To investigate the absorption, distribution, metabolism, and excretion of this compound in an animal model.
Animal Model:
-
Rats or mice.
Administration:
-
Oral gavage.
Sample Collection:
-
Blood and urine samples are collected at various time points post-administration.
Analytical Method:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is typically used for the sensitive and specific detection of the parent compound and its metabolites.
Procedure:
-
Administer a known dose of this compound to the animals.
-
Collect blood samples at predetermined time points and process to obtain plasma.
-
Collect urine over a specified period.
-
Extract the parent compound and its metabolites from the plasma and urine samples.
-
Analyze the extracts using a validated LC-MS/MS method.
-
Determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound and identify its major metabolites.
Conclusion
This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties. Its favorable physicochemical characteristics contribute to its potential as a therapeutic agent. The modulation of key signaling pathways such as Nrf2, AMPK, MAPK, and NF-κB provides a mechanistic basis for its observed biological effects. The experimental protocols outlined in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this valuable molecule. As research continues, a deeper understanding of its mechanism of action and in vivo efficacy will be crucial for its successful translation into clinical applications.
References
- 1. This compound | CAS:54695-80-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | C14H20O8 | CID 14158111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 54695-80-6 | ECA69580 [biosynth.com]
- 5. Hydroxytyrosol-Infused Extra Virgin Olive Oil: A Key to Minimizing Oxidation, Boosting Antioxidant Potential, and Enhancing Physicochemical Stability During Frying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity and Thermal Stability of Oleuropein and Related Phenolic Compounds of Olive Leaf Extract after Separation and Concentration by Salting-Out-Assisted Cloud Point Extraction | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Hydroxytyrosol in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 9. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nwmedj.org [nwmedj.org]
- 12. Suppressive effects of hydroxytyrosol on oxidative stress and nuclear Factor-kappaB activation in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Spectroscopic Profile of Hydroxytyrosol 4-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Hydroxytyrosol 4-O-glucoside, a significant phenolic compound found in olives and olive products. This document collates available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols for its isolation and analysis, and presents a visual workflow for these processes.
Spectroscopic Data
The structural elucidation of this compound is heavily reliant on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry. The following tables summarize the key quantitative data obtained from these analytical techniques.
NMR Spectroscopic Data
Table 1: ¹H NMR (Proton NMR) Data for this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hydroxytyrosol Moiety | |||
| 2 | 6.68 | d | 2.0 |
| 5 | 6.65 | d | 8.0 |
| 6 | 6.54 | dd | 8.0, 2.0 |
| 7 | 3.75 | t | 7.0 |
| 8 | 2.75 | t | 7.0 |
| Glucoside Moiety | |||
| 1' | 4.85 | d | 7.5 |
| 2' | 3.48 | m | |
| 3' | 3.45 | m | |
| 4' | 3.40 | m | |
| 5' | 3.35 | m | |
| 6'a | 3.88 | dd | 12.0, 2.0 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR (Carbon NMR) Data for this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| Hydroxytyrosol Moiety | |
| 1 | 131.5 |
| 2 | 116.5 |
| 3 | 145.8 |
| 4 | 144.5 |
| 5 | 117.8 |
| 6 | 121.5 |
| 7 | 71.8 |
| 8 | 36.5 |
| Glucoside Moiety | |
| 1' | 104.2 |
| 2' | 75.1 |
| 3' | 78.0 |
| 4' | 71.6 |
| 5' | 78.2 |
| 6' | 62.8 |
Mass Spectrometry (MS) Data
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | Detected Ion | m/z (Observed) | Proposed Fragment |
| ESI- | QTOF | [M-H]⁻ | 315.1085 | C₁₄H₁₉O₈⁻ |
| ESI- | QTOF | [M-H-glucosyl]⁻ | 153.0555 | C₈H₉O₃⁻ |
| ESI- | QTOF | [M-H-glucosyl-CH₂OH]⁻ | 123.0441 | C₇H₇O₂⁻ |
Experimental Protocols
The following protocols are representative of the methods used for the isolation and spectroscopic analysis of this compound from natural sources.
Isolation and Purification of this compound from Olive Fruit
This protocol describes a general procedure for the extraction and purification of this compound from olive fruit pulp.
-
Extraction:
-
Fresh olive pulp is homogenized and extracted with a methanol (B129727)/water mixture (e.g., 80:20 v/v) at room temperature for 24 hours.
-
The extract is filtered and the solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Liquid-Liquid Partitioning:
-
The crude extract is dissolved in water and partitioned successively with n-hexane, chloroform, and ethyl acetate (B1210297) to remove lipids and other non-polar compounds.
-
The aqueous phase, containing the polar glycosides, is retained.
-
-
Solid-Phase Extraction (SPE):
-
The aqueous phase is loaded onto a C18 SPE cartridge.
-
The cartridge is washed with water to remove sugars and other highly polar compounds.
-
This compound and other phenolic compounds are eluted with methanol.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The methanol eluate from SPE is concentrated and subjected to preparative HPLC on a C18 column.
-
A gradient elution system of water (A) and methanol (B), both with 0.1% formic acid, is typically used.
-
Fractions are collected and monitored by analytical HPLC to identify those containing pure this compound.
-
-
Lyophilization:
-
The pure fractions are combined, and the solvent is removed by lyophilization to yield pure this compound as a powder.
-
NMR Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD).
-
Instrumentation: NMR spectra are recorded on a 500 MHz (or higher) spectrometer.
-
¹H NMR: Standard acquisition parameters are used.
-
¹³C NMR: A proton-decoupled sequence is used.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (2-3 bonds).
-
Mass Spectrometric Analysis
-
Sample Preparation: A dilute solution of the purified compound in methanol/water is prepared.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, equipped with an Electrospray Ionization (ESI) source.
-
Analysis Mode: The analysis is typically carried out in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed on the parent ion to induce fragmentation and aid in structural confirmation.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Enzymatic Synthesis of Hydroxytyrosol 4-O-β-D-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxytyrosol (B1673988), a potent antioxidant polyphenol found in olives, possesses significant therapeutic potential. However, its application can be limited by factors such as solubility and stability. Glucosylation, the enzymatic attachment of a glucose moiety, offers a promising strategy to enhance its physicochemical properties. This technical guide provides an in-depth overview of the enzymatic synthesis of a specific isomer, Hydroxytyrosol 4-O-β-D-glucoside. We will explore the primary enzymatic routes, present detailed experimental protocols derived from established methodologies for similar phenolic compounds, summarize key quantitative data, and provide visual representations of the synthesis workflow. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development and modification of natural bioactive compounds.
Introduction
Hydroxytyrosol [2-(3,4-dihydroxyphenyl)ethanol] is a phenolic compound renowned for its exceptional antioxidant and anti-inflammatory properties. Its potential applications span the pharmaceutical, nutraceutical, and cosmetic industries. The enzymatic glycosylation of hydroxytyrosol, specifically at the 4-position of the phenyl ring, can lead to the formation of Hydroxytyrosol 4-O-β-D-glucoside. This modification is sought after to improve water solubility, bioavailability, and stability, thereby broadening its therapeutic and commercial applications.[1]
Enzymatic synthesis offers a green and highly specific alternative to chemical glycosylation, which often involves harsh reaction conditions and the need for complex protection and deprotection steps. The primary enzymes utilized for this biotransformation are glycoside hydrolases (such as α-glucosidase and β-glucosidase) operating in reverse or via transglycosylation, and cyclodextrin (B1172386) glucanotransferases (CGTases).
Enzymatic Synthesis Strategies
The two most prominent enzymatic strategies for the synthesis of Hydroxytyrosol 4-O-β-D-glucoside from hydroxytyrosol are:
-
Transglucosylation using α-Glucosidase: In this approach, an α-glucosidase catalyzes the transfer of a glucose unit from a donor substrate, such as sucrose (B13894) or maltose, to the hydroxyl group of hydroxytyrosol. While effective, this method can sometimes result in a mixture of glucosylated products at different positions on the hydroxytyrosol molecule.[2]
-
Transglucosylation using Cyclodextrin Glucanotransferase (CGTase): CGTases are another class of enzymes capable of catalyzing the transfer of glucose units. They typically use cyclodextrins or starch as donor substrates. CGTase-mediated glycosylation can offer different regioselectivity compared to α-glucosidases and is a widely explored method for the glycosylation of various polyphenols.[3][4][5]
Experimental Protocols
The following protocols are composite methodologies based on published procedures for the enzymatic glucosylation of phenolic compounds. Researchers should optimize these conditions for their specific experimental setup.
Synthesis using α-Glucosidase
This protocol outlines a general procedure for the transglucosylation of hydroxytyrosol using α-glucosidase.
Materials:
-
Hydroxytyrosol
-
α-Glucosidase (e.g., from Saccharomyces cerevisiae)
-
Sucrose (or Maltose)
-
Sodium phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate (B1210297)
-
Deionized water
Procedure:
-
Reaction Mixture Preparation:
-
Dissolve hydroxytyrosol and a molar excess of sucrose in sodium phosphate buffer (e.g., 50 mM, pH 7.0).
-
Pre-incubate the solution at the desired reaction temperature (e.g., 50°C).
-
-
Enzyme Addition:
-
Add α-glucosidase to the reaction mixture to initiate the transglucosylation reaction. The enzyme concentration should be optimized for maximum yield.
-
-
Incubation:
-
Incubate the reaction mixture with gentle agitation for a specified period (e.g., 24-72 hours). Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Termination:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
-
Extraction and Purification:
-
Cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction with ethyl acetate to remove unreacted hydroxytyrosol.
-
The aqueous phase, containing the more polar Hydroxytyrosol 4-O-β-D-glucoside, is then collected.
-
Further purification can be achieved using preparative HPLC.
-
Synthesis using Cyclodextrin Glucanotransferase (CGTase)
This protocol describes a general method for the CGTase-mediated glucosylation of hydroxytyrosol.
Materials:
-
Hydroxytyrosol
-
Cyclodextrin Glucanotransferase (CGTase) (e.g., from Bacillus sp.)
-
Soluble starch (or β-cyclodextrin)
-
Sodium citrate (B86180) buffer (pH 6.0)
-
Acetonitrile (or other organic co-solvent)
-
Deionized water
Procedure:
-
Reaction Mixture Preparation:
-
Dissolve hydroxytyrosol and soluble starch in a mixture of sodium citrate buffer (e.g., 100 mM, pH 6.0) and an organic co-solvent like acetonitrile. The co-solvent can help to increase the solubility of hydroxytyrosol.
-
Pre-incubate the solution at the optimal reaction temperature for the chosen CGTase (e.g., 60°C).
-
-
Enzyme Addition:
-
Add CGTase to the reaction mixture.
-
-
Incubation:
-
Incubate the mixture with shaking for a predetermined time (e.g., 48-96 hours), monitoring by HPLC.
-
-
Reaction Termination:
-
Stop the reaction by adding a sufficient volume of a water-miscible organic solvent like ethanol (B145695) to precipitate the enzyme, followed by centrifugation, or by heat inactivation.
-
-
Purification:
-
The supernatant containing the product can be purified by solid-phase extraction (SPE) followed by preparative HPLC to isolate the Hydroxytyrosol 4-O-β-D-glucoside.
-
Quantitative Data
The following tables summarize quantitative data gathered from various studies on the enzymatic glucosylation of hydroxytyrosol and related phenolic compounds. It is important to note that yields and optimal conditions can vary significantly based on the specific enzyme, substrates, and reaction parameters used.
Table 1: Reaction Conditions for Enzymatic Synthesis of Hydroxytyrosol Glucosides
| Enzyme | Donor Substrate | Acceptor (Hydroxytyrosol) Conc. | pH | Temperature (°C) | Reaction Time (h) | Reference |
| α-Glucosidase | Sucrose | Not specified | 7.0 | 50 | 24-72 | Composite |
| CGTase | Soluble Starch | 6 mg/mL | 5.0-6.0 | 50-60 | 18-96 | [5] |
| β-Glucosidase (for hydrolysis of Oleuropein) | - | - | 7.0 | 50 | 168 | [6][7] |
Table 2: Yields and Product Concentrations
| Enzyme | Product | Yield (%) | Final Concentration | Reference |
| α-Glucosidase | Hydroxytyrosol mono- and di-glucosides | Not specified | 9.35 g/L (mono), 10.8 g/L (di) | [2] |
| CGTase (on Hesperetin) | Hesperetin 7-O-α-D-glucopyranoside | ~30% | ~2 mM | [5] |
| β-Glucosidase (hydrolysis of Oleuropein to Hydroxytyrosol) | Hydroxytyrosol | Not applicable | ~0.5 mM | [6][7] |
Visualization of Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key steps in the enzymatic synthesis and purification of Hydroxytyrosol 4-O-β-D-glucoside.
Caption: General workflow for the enzymatic synthesis of Hydroxytyrosol 4-O-glucoside.
Caption: Detailed purification scheme for this compound.
Conclusion
The enzymatic synthesis of Hydroxytyrosol 4-O-β-D-glucoside represents a viable and environmentally friendly approach to enhance the properties of this valuable natural antioxidant. While the direct, regioselective synthesis to the 4'-O-position can be challenging and often requires careful optimization of enzymes and reaction conditions, the methodologies presented in this guide provide a solid foundation for further research and development. The use of α-glucosidases and cyclodextrin glucanotransferases are promising avenues, and the purification of the target compound can be effectively achieved through a combination of liquid-liquid or solid-phase extraction and preparative HPLC. Further studies focusing on enzyme engineering and process optimization are warranted to improve the yield and selectivity of this important biotransformation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regulating the rate-limiting step of cyclodextrin glycosyltransferase glycosylation reaction for efficient production of glycosylated polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Regioselective α-Glucosylation of Hesperetin Catalyzed by Cyclodextrin Glucanotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of Hydroxytyrosol from Oleuropein for valorization of an agricultural waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of Hydroxytyrosol from Oleuropein for valorization of an agricultural waste - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Hydroxytyrosol 4-O-glucoside in the Ripening Cascade of Olive Fruit
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The maturation of olive fruit (Olea europaea) is a complex biochemical process characterized by significant shifts in the phenolic profile, which in turn dictates the quality, stability, and sensory attributes of both the fruit and its derived products, notably olive oil. Among the myriad of phenolic compounds, hydroxytyrosol (B1673988) 4-O-glucoside has emerged as a key player in the ripening process. This technical guide provides an in-depth examination of the role of hydroxytyrosol 4-O-glucoside, detailing its biochemical origins, concentration dynamics during ripening, and the analytical methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the bioactive compounds of olives.
Introduction
The phenolic composition of olive fruit undergoes a dramatic transformation during ripening. In unripe green olives, the predominant phenolic compound is oleuropein (B1677263), a secoiridoid glucoside responsible for the characteristic bitter taste.[1][2] As the fruit matures, the concentration of oleuropein generally declines, while the levels of other phenolic compounds, including hydroxytyrosol and its glycosylated form, this compound, tend to increase.[3][4] Notably, the concentration of this compound has been observed to rise significantly with maturation, positioning it as a major phenolic constituent in ripe olives.[4][5][6] This shift is not merely a change in chemical composition but also a critical event that influences the fruit's defense mechanisms, antioxidant capacity, and the ultimate quality of the olive oil produced.[1] Understanding the dynamics of this compound is therefore crucial for optimizing harvesting times and for exploring the potential nutraceutical and pharmacological applications of olive-derived compounds.
Biochemical Pathways and Signaling
The accumulation of this compound during olive ripening is intricately linked to the degradation of oleuropein. This process is primarily enzymatic, driven by the activity of endogenous β-glucosidases and esterases that are released as the fruit ripens and its cellular structure changes.[7][8]
The key transformation involves the hydrolytic cleavage of oleuropein. The enzyme β-glucosidase targets the glycosidic bond, releasing glucose and oleuropein aglycone. Subsequently, esterases can act on the ester linkage in the oleuropein aglycone to yield hydroxytyrosol and elenolic acid.[7][9] While hydroxytyrosol can be formed directly, the presence and increase of this compound suggest a more complex pathway. It is hypothesized that oleuropein degradation can also lead to the formation of this compound, although the precise enzymatic steps are still under investigation.
Below is a diagram illustrating the proposed degradation pathway of oleuropein, which leads to the formation of hydroxytyrosol and its derivatives.
Caption: Proposed enzymatic degradation pathway of oleuropein during olive fruit ripening.
Quantitative Data on Phenolic Compound Dynamics
The concentrations of this compound and related phenolic compounds vary significantly depending on the olive cultivar, ripening stage, and environmental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Concentration of Key Phenolic Compounds in Fresh Manzanilla and Picual Olives at Different Ripening Stages.
| Ripening Stage | Compound | Manzanilla (mg/kg fresh weight) | Picual (mg/kg fresh weight) |
| Green | Oleuropein | 10,000 - 15,000 | 8,000 - 12,000 |
| Green | This compound | 50 - 200 | 100 - 300 |
| Turning | Oleuropein | 5,000 - 8,000 | 4,000 - 7,000 |
| Turning | This compound | 300 - 800 | 400 - 1,000 |
| Ripe | Oleuropein | 1,000 - 3,000 | 500 - 2,000 |
| Ripe | This compound | 1,000 - 2,500 | 1,500 - 3,500 |
Data compiled and estimated from multiple sources for illustrative purposes.
Table 2: Changes in Hydroxytyrosol and this compound in Olive Mill Waste ("Alperujo") Over Time.
| Time | Hydroxytyrosol (mg/kg fresh alperujo) | This compound (mg/kg fresh alperujo) |
| Beginning of Season | 200 - 600 | 1000 - 1400 |
| Mid-Season | 600 - 1200 | 400 - 800 |
| End of Season | 1000 - 1600 | 0 - 200 |
Source: Adapted from a study on olive oil solid waste, which shows a decrease in the glucoside form as it is hydrolyzed to hydroxytyrosol during processing and storage.[10][11]
Experimental Protocols
Accurate quantification of this compound and related phenolics is paramount for research and quality control. The following sections detail the key experimental protocols.
Extraction of Phenolic Compounds from Olive Fruit
A robust extraction method is the first critical step for the analysis of phenolic compounds.
Objective: To efficiently extract phenolic compounds from the olive fruit matrix.
Materials:
-
Olive fruit samples
-
Methanol (B129727) (HPLC grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Freeze fresh olive fruit samples in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen olives into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Weigh approximately 2 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of methanol or DMSO to the tube.
-
Homogenize the mixture for 2 minutes at high speed.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the gold standard for the separation and quantification of phenolic compounds.
Objective: To separate and quantify this compound and other phenols in the olive extract.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Diode Array Detector (DAD) or Mass Spectrometer (MS).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of B, increasing linearly to elute more hydrophobic compounds. For example: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-40 min, 40-100% B; 40-45 min, 100% B; 45-50 min, 100-5% B; 50-60 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: DAD at 280 nm for phenolic compounds. For MS detection, use electrospray ionization (ESI) in negative mode, monitoring for the specific m/z of the target compounds.[14][15]
Quantification:
-
Prepare calibration curves using pure standards of this compound, hydroxytyrosol, and oleuropein.
-
Calculate the concentration of each compound in the samples by comparing their peak areas to the respective calibration curves.
β-Glucosidase Activity Assay
This assay measures the activity of the key enzyme involved in oleuropein degradation.
Objective: To determine the β-glucosidase activity in olive fruit tissue.
Materials:
-
Olive fruit extract (prepared in a suitable buffer, e.g., citrate (B86180) buffer pH 5.0).
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) as a synthetic substrate.
-
Sodium carbonate solution (to stop the reaction).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the olive fruit extract and a buffered solution of pNPG.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a sodium carbonate solution, which also induces a color change in the product.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a spectrophotometer.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the assay conditions.[16][17][18]
Experimental and Analytical Workflows
To provide a clearer understanding of the process from sample to data, the following diagrams illustrate the typical workflows.
Caption: Workflow for the analysis of phenolic compounds in olive fruit.
Conclusion and Future Perspectives
This compound is a significant phenolic compound in olive fruit, with its concentration serving as a potential marker for ripening. Its formation is closely tied to the enzymatic degradation of oleuropein, a process that fundamentally alters the chemical and sensory profile of the olive. The methodologies detailed in this guide provide a robust framework for the accurate study of these compounds.
For researchers in drug development, the increasing concentration of bioactive compounds like hydroxytyrosol and its glucoside during ripening presents opportunities for the discovery of natural molecules with therapeutic potential. Future research should focus on elucidating the complete biosynthetic pathway of this compound, identifying and characterizing the specific enzymes involved, and exploring the full spectrum of its biological activities. A deeper understanding of these processes will not only benefit the olive industry but also pave the way for novel applications in the pharmaceutical and nutraceutical sectors.
References
- 1. Effect of Ripening on the Phenolic Composition and Mineral Content of Three Varieties of Olive Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ocl-journal.org [ocl-journal.org]
- 3. From Grove to Table: Analyzing Key Polyphenols in Olives and Olive-Based Products - Eurofins USA [eurofinsus.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxytyrosol 4-beta-D-glucoside, an important phenolic compound in olive fruits and derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Easy-to-Use Procedure for the Measurement of Total Phenolic Compounds in Olive Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 14. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 15. notulaebotanicae.ro [notulaebotanicae.ro]
- 16. Frontiers | An Oleuropein β-Glucosidase from Olive Fruit Is Involved in Determining the Phenolic Composition of Virgin Olive Oil [frontiersin.org]
- 17. An Oleuropein β-Glucosidase from Olive Fruit Is Involved in Determining the Phenolic Composition of Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phenol content and β-glucosidase activity during the ripening period of olive fruits (Erkence cv.) from different locations [grasasyaceites.revistas.csic.es]
The Metabolism of Hydroxytyrosol 4-O-glucoside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol (B1673988) (HT) is a phenylethanoid, a type of phenolic compound, recognized for its potent antioxidant properties and significant health benefits. In plants, particularly in the olive tree (Olea europaea), hydroxytyrosol and its derivatives are key components of the plant's defense mechanism and contribute to the quality and stability of olive products. One of its important derivatives is hydroxytyrosol 4-O-glucoside (HT-4-O-Glc), where a glucose molecule is attached to the 4'-hydroxyl group of hydroxytyrosol. This glucosylation enhances the water solubility and stability of hydroxytyrosol, facilitating its storage and transport within the plant. This technical guide provides an in-depth overview of the current understanding of the metabolism of this compound in plants, focusing on its biosynthesis, catabolism, relevant enzymatic activities, and the experimental protocols used for its study.
Metabolic Pathways
The metabolism of this compound in plants is intrinsically linked to the broader pathway of secoiridoid biosynthesis and degradation. While the complete pathway is an active area of research, a putative metabolic route can be outlined based on current evidence.
Biosynthesis of this compound
This compound is not synthesized de novo in its final form but is rather a product of the modification of hydroxytyrosol, which itself is derived from the hydrolysis of more complex secoiridoids like oleuropein (B1677263).
-
Formation of Hydroxytyrosol: The primary precursor to hydroxytyrosol in olive plants is oleuropein. During fruit maturation and in response to cellular stress or damage, oleuropein is hydrolyzed by the sequential or concerted action of β-glucosidases and esterases . The β-glucosidase cleaves the glucose moiety from the elenolic acid part of oleuropein, and the esterase breaks the ester bond, releasing hydroxytyrosol.
-
Glucosylation of Hydroxytyrosol: Free hydroxytyrosol is then glucosylated to form this compound. This reaction is catalyzed by UDP-glucosyltransferases (UGTs) . These enzymes transfer a glucose moiety from UDP-glucose to the 4'-hydroxyl group of hydroxytyrosol. UGTs are a large family of enzymes in plants known to be involved in the glycosylation of various secondary metabolites, thereby altering their solubility, stability, and biological activity[1][2][3][4][5]. While the specific UGT responsible for the 4-O-glucosylation of hydroxytyrosol in olive has not yet been definitively identified, its existence is inferred from the presence of the glucoside in the plant.
Catabolism of this compound
Evidence suggests that this compound is not a terminal product but is rather an intermediate that can be further metabolized. Its concentration has been observed to decrease during the processing of olive by-products, with a concurrent increase in free hydroxytyrosol, indicating its role as a potential storage form of hydroxytyrosol.
The primary catabolic step is likely the hydrolysis of the glycosidic bond, catalyzed by β-glucosidases , to release free hydroxytyrosol and glucose. This reaction is essentially the reverse of the final biosynthetic step, allowing the plant to mobilize stored hydroxytyrosol when needed for defense or other physiological processes. β-glucosidases are known to play a crucial role in activating glycosylated defense compounds in plants[2][6][7][8]. The released hydroxytyrosol can then be further oxidized or incorporated into other metabolic pathways.
Quantitative Data
Quantitative analysis of hydroxytyrosol and its glucoside in olive fruit and its by-products reveals a dynamic relationship during maturation and processing. The following table summarizes representative data from studies on olive by-products ("alperujo").
| Compound | Concentration Range (mg/kg of fresh alperujo) | Trend over Time | Reference |
| Hydroxytyrosol (HT) | 200 - 1600 | Increases | [9][10] |
| Hydroxytyrosol 4-β-D-glucoside (Glu-HT) | 1400 - 0 | Decreases drastically | [9][10] |
Note: The concentrations can vary significantly depending on the olive cultivar, geographical location, and processing conditions.
Experimental Protocols
The study of this compound metabolism in plants involves a combination of analytical chemistry and molecular biology techniques.
Extraction and Quantification of Phenolic Compounds
This protocol outlines a general method for the extraction and quantification of hydroxytyrosol and its glucoside from plant material using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Methodology:
-
Sample Preparation: Fresh plant material is frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: The powdered tissue is extracted with a solvent mixture, typically methanol/water (e.g., 80:20, v/v), often with the addition of an acid (e.g., 0.1% formic acid) to improve stability. The mixture is sonicated or agitated for a set period.
-
Purification: The extract is centrifuged to pellet solid debris. The supernatant is then filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining particulates.
-
HPLC-MS/MS Analysis: The filtered extract is injected into an HPLC system coupled to a mass spectrometer.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of two mobile phases, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometric Detection: A triple quadrupole or high-resolution mass spectrometer is used for sensitive and specific detection. Multiple Reaction Monitoring (MRM) mode is often employed for quantification, using specific precursor-product ion transitions for hydroxytyrosol and its glucoside.
-
-
Quantification: The concentration of each compound is determined by comparing the peak area from the sample to a standard curve generated from authentic standards of hydroxytyrosol and this compound[11][12][13].
UDP-Glucosyltransferase (UGT) Enzyme Assay
This protocol describes a method to measure the activity of UGTs involved in the glucosylation of hydroxytyrosol.
Methodology:
-
Protein Extraction: Plant tissue is ground in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors) to obtain a crude protein extract.
-
Reaction Mixture: The assay mixture contains the protein extract, hydroxytyrosol (as the acceptor substrate), UDP-glucose (as the sugar donor), and a suitable buffer (e.g., Tris-HCl, pH 7.5) with MgCl₂.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific time.
-
Reaction Termination and Analysis: The reaction is stopped, typically by adding an organic solvent like methanol. The formation of this compound is then quantified by HPLC-MS as described in the previous protocol. Alternatively, a coupled-enzyme assay can be used to detect the release of UDP, a byproduct of the reaction[14][15][16].
β-Glucosidase Enzyme Assay
This protocol outlines a method to measure the activity of β-glucosidases that may hydrolyze this compound.
Methodology:
-
Protein Extraction: A crude protein extract is prepared from the plant tissue as described for the UGT assay.
-
Reaction Mixture: The assay mixture includes the protein extract, this compound (as the substrate), and a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer at an optimal pH).
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Reaction Termination and Analysis: The reaction is terminated, and the amount of released hydroxytyrosol is quantified by HPLC-MS. A common alternative for a high-throughput assay involves using a synthetic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG), where the release of p-nitrophenol can be measured spectrophotometrically at 405 nm[1][17][18][19][20][21].
Conclusion and Future Perspectives
The metabolism of this compound in plants is a key aspect of the broader regulation of phenolic compounds. It serves as a soluble and stable storage form of the potent antioxidant hydroxytyrosol. The biosynthesis is putatively carried out by UDP-glucosyltransferases, while its breakdown is mediated by β-glucosidases. Transcriptomic and proteomic studies of olive fruit development have begun to shed light on the regulation of these pathways, but further research is needed to identify and characterize the specific enzymes involved[11][22][23][24][25][26][27][28]. A deeper understanding of this metabolic pathway could have significant implications for agriculture, by enabling the breeding of olive cultivars with enhanced phenolic profiles, and for the pharmaceutical and nutraceutical industries, by providing new targets for the biotechnological production of these valuable bioactive compounds.
References
- 1. abcam.cn [abcam.cn]
- 2. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxytyrosol 4-beta-D-glucoside, an important phenolic compound in olive fruits and derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transport mechanism and metabolism of olive oil hydroxytyrosol in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) [mdpi.com]
- 7. Characterization of a recombinant beta-glucosidase from the thermophilic bacterium Caldicellulosiruptor saccharolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Conversion of oleuropein to hydroxytyrosol by lactic acid bacteria fermentation of olive leaves in water solution with reduced glucose content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Availability and Metabolic Fate of Olive Phenolic Alcohols Hydroxytyrosol and Tyrosol in the Human GI Tract Simulated by the In Vitro GIDM-Colon Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxytyrosol induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.de]
- 15. mdpi.com [mdpi.com]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of β-glucosidase produced by the white rot fungus Flammulina velutipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Transcriptomic Analysis During Olive Fruit Development and Expression Profiling of Fatty Acid Desaturase Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Olive phenolic compounds: metabolic and transcriptional profiling during fruit development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Proteomic platform for the identification of proteins in olive (Olea europaea) pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Hydroxytyrosol 4-O-glucoside: A Pivotal Precursor for Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol (B1673988) 4-O-glucoside, a naturally occurring polyphenolic compound, is gaining significant attention in the scientific community for its role as a key intermediate in the generation of highly bioactive molecules. Predominantly found in olives and olive-derived products, this glucoside serves as a direct precursor to hydroxytyrosol, a potent antioxidant and anti-inflammatory agent.[1][2][3] The enzymatic or chemical hydrolysis of hydroxytyrosol 4-O-glucoside unlocks the therapeutic potential of its aglycone, hydroxytyrosol, which has been extensively studied for its beneficial effects on human health.[4][5][6] Furthermore, the strategic modification of this compound opens avenues for the synthesis of novel derivatives with tailored pharmacological properties.
This technical guide provides a comprehensive overview of this compound as a precursor, detailing its natural occurrence, synthesis, and biotransformation into other valuable compounds. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Occurrence and Biosynthesis
This compound is a significant phenolic compound in olive fruits (Olea europaea), particularly in ripe olives where its concentration increases during the maturation process.[3][7] It is an intermediate in the natural degradation of oleuropein (B1677263), the most abundant secoiridoid in unripe olives.[2][8] During olive ripening and processing, the enzymatic action of endogenous β-glucosidases and esterases hydrolyzes oleuropein, leading to the formation of this compound, which is then further hydrolyzed to hydroxytyrosol.[2][9]
The biosynthetic pathway illustrates the central role of this compound as a precursor to hydroxytyrosol.
This compound as a Precursor to Hydroxytyrosol
The primary role of this compound as a precursor is in the production of hydroxytyrosol. This conversion can be achieved through both enzymatic and chemical methods.
Enzymatic Hydrolysis
The enzymatic hydrolysis of the glycosidic bond in this compound is a highly specific and efficient method for producing hydroxytyrosol. β-glucosidases are the key enzymes employed for this biotransformation.[10][11]
Experimental Protocol: Enzymatic Hydrolysis of Oleuropein-Rich Extract
This protocol is adapted from studies on the biotransformation of oleuropein extracts, where this compound is a key intermediate.
-
Substrate Preparation: An oleuropein-rich extract from olive leaves is dissolved in a suitable buffer (e.g., 100 mM citrate-phosphate buffer, pH 5.0-7.0).[10][12]
-
Enzyme Addition: Immobilized or free β-glucosidase is added to the substrate solution. The enzyme concentration can range from 1 to 5 mg/mL.[12]
-
Incubation: The reaction mixture is incubated at a controlled temperature, typically between 37°C and 60°C, with shaking for a period ranging from a few hours to several days.[10][12][13]
-
Reaction Monitoring: The progress of the reaction is monitored by analyzing aliquots of the reaction mixture at different time points using High-Performance Liquid Chromatography (HPLC).[12][13]
-
Product Isolation: Upon completion of the reaction, hydroxytyrosol can be purified from the reaction mixture using chromatographic techniques.
Quantitative Data: Enzymatic Conversion of Oleuropein to Hydroxytyrosol
| Enzyme | Substrate | pH | Temperature (°C) | Time (h) | Conversion Yield (%) | Reference |
| β-glucosidase (immobilized) | Oleuropein (5 mM) | 7.0 | 50 | 168 | ~100 (to aglycone) | [12] |
| Hemicellulase | Oleuropein extract | 5.5 | 60 | 6 | 85.28 (OE degradation) | [13] |
| Lipase (Penicillium camemberti) | Oleuropein (25 mM) | 6.0 | 35 | 288 | ~30 (to HT) | [9] |
Chemical Hydrolysis (Acid Hydrolysis)
Acid hydrolysis is another method to cleave the glycosidic bond of this compound to yield hydroxytyrosol. This method is generally less specific than enzymatic hydrolysis but can be effective.
Experimental Protocol: Acid Hydrolysis of Olive Leaf Extract
This protocol describes a one-step extraction and hydrolysis to produce a hydroxytyrosol-enriched extract.[14]
-
Reaction Setup: Dried and powdered olive leaves are suspended in an acidic solution (e.g., aqueous HCl or H3PO4).
-
Hydrolysis: The mixture is heated under reflux or in a water bath at temperatures ranging from 80°C to 100°C for a defined period (e.g., 90 minutes).[13]
-
Extraction: After cooling, the mixture is filtered, and the aqueous phase containing hydroxytyrosol is extracted with an organic solvent such as ethyl acetate.
-
Purification: The organic extracts are combined, dried, and the solvent is evaporated to yield a hydroxytyrosol-rich extract. Further purification can be achieved through chromatography.
Quantitative Data: Chemical Hydrolysis
| Method | Substrate | Conditions | Hydroxytyrosol Yield | Reference |
| Acid Hydrolysis | Olive pomace | 1 M H3PO4, 80°C, 90 min | 1360 mg/kg of fresh pomace | [13] |
| Acid Hydrolysis | Olive leaf extract | - | 7.41% | [13] |
Synthesis of Other Derivatives from this compound
While the primary application of this compound as a precursor is for the production of hydroxytyrosol, it can also serve as a scaffold for the synthesis of other glycosylated derivatives. This can be achieved through the action of enzymes like glycosyltransferases, which can add additional sugar moieties to the glucose unit.[9]
Experimental Workflow: Enzymatic Synthesis of Modified Glycosides
Biological Activities of Derived Compounds and Signaling Pathways
The primary product derived from this compound, hydroxytyrosol, exhibits a wide range of biological activities, including potent antioxidant and anti-inflammatory effects.[5][15] These activities are attributed to its ability to scavenge free radicals and modulate key cellular signaling pathways.[4]
Antioxidant Activity
Hydroxytyrosol is a powerful antioxidant, with a greater radical scavenging activity than its glucoside precursor.[2]
Comparative Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Reference |
| Hydroxytyrosol | DPPH radical scavenging | 0.57 | [2] |
| This compound | DPPH radical scavenging | 2.10 | [2] |
Anti-inflammatory Activity
Hydroxytyrosol has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[15] It also modulates the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[16]
Signaling Pathways Modulated by Hydroxytyrosol
Hydroxytyrosol influences several key signaling pathways involved in inflammation, oxidative stress response, and cell survival.
NF-κB Signaling Pathway: Hydroxytyrosol can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[4][16] By preventing the activation of NF-κB, hydroxytyrosol downregulates the expression of pro-inflammatory genes.
MAPK Signaling Pathway: Hydroxytyrosol can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, which are involved in cellular responses to stress and inflammation.[4]
Nrf2 Signaling Pathway: Hydroxytyrosol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.[4] Nrf2 activation leads to the expression of antioxidant enzymes, enhancing cellular defense against oxidative stress. A derivative, Hydroxytyrosol-1-glucopyranoside, has been shown to activate the Nrf2 and AMPK signaling pathways.[17]
AMPK Signaling Pathway: Hydroxytyrosol-1-glucopyranoside has been demonstrated to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis and has been implicated in anti-aging effects.[17]
Conclusion
This compound stands out as a valuable and versatile precursor for the generation of bioactive compounds. Its natural abundance in olive-derived materials makes it an attractive starting point for the sustainable production of hydroxytyrosol, a compound with well-established antioxidant and anti-inflammatory properties. The enzymatic and chemical methods for its conversion are well-documented, offering scalable routes for its production. Furthermore, the potential to use this compound as a scaffold for creating novel glycosylated derivatives opens up new avenues for drug discovery and the development of functional foods and nutraceuticals. A thorough understanding of the conversion processes and the biological activities of the resulting compounds, including their impact on key cellular signaling pathways, is crucial for harnessing the full therapeutic potential of this important natural product. Further research into the direct enzymatic modification of this compound and the specific biological effects of its derivatives will undoubtedly expand its applications in human health and wellness.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ebtnalab.it [ebtnalab.it]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxytyrosol 4-beta-D-glucoside, an important phenolic compound in olive fruits and derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Conversion of Oleuropein to Hydroxytyrosol Using Immobilized β-Glucosidase on Porous Carbon Cuboids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. The Bioactivity of a Hydroxytyrosol-Enriched Extract Originated after Direct Hydrolysis of Olive Leaves from Greek Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydroxytyrosol is key anti-inflammatory compound in olive: DSM study [nutraingredients.com]
- 16. Hydroxytyrosol is the major anti-inflammatory compound in aqueous olive extracts and impairs cytokine and chemokine production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ACG Publications - Hydroxytyrosol-1-Glucopyranoside Alleviates Senescence via Nrf2 and AMPK Signaling Pathway [acgpubs.org]
Methodological & Application
Application Note: Quantification of Hydroxytyrosol 4-O-glucoside in Olive Oil by HPLC-MS/MS
Abstract
This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Hydroxytyrosol 4-O-glucoside in olive oil. While this compound is a significant phenolic compound in olive fruits, its presence in final olive oil products is often negligible or in trace amounts due to its high polarity and degradation during processing[1]. This protocol is a proposed method adapted from established procedures for other polar phenolic compounds in olive oil. The methodology covers sample preparation using Solid-Phase Extraction (SPE), chromatographic separation on a C18 reversed-phase column, and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach provides the high selectivity and sensitivity required for the determination of trace-level analytes in a complex matrix like olive oil.
Introduction
This compound is a polar phenolic glycoside found in olives and their by-products[2][3]. Like its aglycone, hydroxytyrosol, it is of interest due to its potential antioxidant properties and contribution to the overall quality and health benefits of olive products. However, due to its hydrophilic nature, it is largely removed during the oil extraction process and is not typically found in significant quantities in olive oil[1][4]. Accurate quantification of this and other polar phenolic compounds is crucial for a comprehensive understanding of olive oil's chemical profile and potential bioactivity. HPLC coupled with tandem mass spectrometry is the analytical technique of choice for this purpose, offering superior selectivity and sensitivity[5][6]. This document provides a detailed protocol for researchers aiming to quantify this compound in olive oil.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes SPE with Diol cartridges, which has been shown to provide good recoveries for a range of phenolic compounds from olive oil[7][8].
-
Materials:
-
Diol SPE Cartridges (500 mg, 6 mL)
-
Olive oil sample
-
n-Hexane (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Syringe filters (0.22 µm, PTFE)
-
-
Procedure:
-
Cartridge Conditioning: Condition the Diol SPE cartridge by passing 6 mL of methanol, followed by 6 mL of n-hexane through the cartridge using a vacuum manifold. Do not let the cartridge run dry.
-
Sample Loading: Accurately weigh approximately 2-3 g of the olive oil sample into a glass vial. Dissolve the oil in 6 mL of n-hexane.
-
Load the dissolved sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of n-hexane to elute the non-polar lipid fraction.
-
Analyte Elution: Elute the phenolic fraction, including this compound, from the cartridge using 8 mL of methanol.
-
Drying and Reconstitution: Evaporate the collected methanol fraction to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
-
HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system with a binary pump and autosampler.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Table 1: HPLC Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 1.0 95 5 15.0 50 50 18.0 5 95 21.0 5 95 21.1 95 5 | 25.0 | 95 | 5 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.5 kV.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
Table 2: Proposed MS/MS Parameters for this compound
Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Collision Energy (eV) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV) - Qualifier | this compound | 315.1 [M-H]⁻ | 153.1 [M-H-Glc]⁻ | 15 | 123.1 | 25 |
-
(Note: These are proposed transitions based on the structure of this compound (C14H20O8, MW: 316.30 g/mol ). The precursor ion is the deprotonated molecule. The primary product ion corresponds to the loss of the glucose moiety (162 Da). These parameters should be optimized experimentally using a standard of the analyte.)
Data Presentation
Quantitative Data Summary
As a validated method for this compound in olive oil is not widely available, the following table presents typical method validation parameters for other phenolic compounds in olive oil, which can serve as a benchmark for the expected performance of this proposed method[7][8].
Table 3: Typical Method Performance for Phenolic Compounds in Olive Oil
| Parameter | Typical Value Range |
|---|---|
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 5 - 50 µg/kg |
| Recovery | 70 - 110% |
| Precision (RSD%) | < 15% |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the quantification of this compound in olive oil.
References
- 1. This compound | 54695-80-6 | ECA69580 [biosynth.com]
- 2. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or "Alperujo" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization and quantification of phenolic compounds in olive oils by solid-phase extraction, HPLC-DAD, and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Showing dietary polyphenol this compound - Phenol-Explorer [phenol-explorer.eu]
- 7. Analysis of phenolic compounds in olive oil by solid-phase extraction and ultra high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of Hydroxytyrosol 4-O-glucoside from Olive Leaves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Hydroxytyrosol 4-O-glucoside from olive leaves (Olea europaea). The methodologies described are based on current scientific literature and are intended to guide researchers in isolating this valuable bioactive compound.
Introduction
This compound is a significant phenolic compound found in olive leaves. As a glycosylated form of the potent antioxidant hydroxytyrosol, it is of increasing interest for its potential applications in the pharmaceutical, nutraceutical, and cosmetic industries. Its bioavailability and stability may differ from its aglycone counterpart, making its isolation and study crucial for new product development.
The extraction and purification of this compound present a unique challenge, as it is often an intermediate in the hydrolysis of oleuropein (B1677263) to hydroxytyrosol. Therefore, the presented protocols focus on methods to enrich and isolate this specific glucoside.
Overview of Methodologies
The extraction and purification of this compound from olive leaves is a multi-step process. The general workflow involves:
-
Preparation of Olive Leaf Material: Proper drying and milling of the leaves to increase the surface area for efficient extraction.
-
Solid-Liquid Extraction: To obtain a crude extract rich in phenolic compounds, including oleuropein and other glucosides.
-
Controlled Enzymatic Hydrolysis: To partially convert oleuropein into this compound while minimizing complete hydrolysis to hydroxytyrosol.
-
Purification: A multi-step process involving solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC) to isolate the target compound.
Application Notes and Protocols for the Solid-Phase Extraction of Hydroxytyrosol 4-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol (B1673988) 4-O-glucoside, a significant polar phenolic compound found in olive fruits, leaves, and by-products of olive oil production, is of increasing interest to the scientific community. Its potent antioxidant properties and potential health benefits make its efficient isolation and purification a critical step for further research and development. Solid-phase extraction (SPE) is a widely utilized technique for the selective isolation and concentration of phenolic compounds from complex matrices. This document provides detailed protocols for the solid-phase extraction of Hydroxytyrosol 4-O-glucoside using common SPE sorbents, based on established methodologies for related phenolic compounds.
Data Presentation
While specific quantitative recovery data for this compound is limited in the available literature, the following tables summarize the recovery of total phenolic compounds and the closely related aglycone, hydroxytyrosol, using various SPE methods. This data can serve as a valuable reference for optimizing the extraction of this compound, which is expected to have similar chromatographic behavior to other polar phenolic compounds.
Table 1: Recovery of Total Phenolic Compounds (TPC) and Hydroxytyrosol using Different SPE Sorbents and Elution Solvents.
| SPE Sorbent | Elution Solvent | TPC Recovery (%) | Hydroxytyrosol Recovery (%) | Reference |
| C18 | Methanol (B129727) | Not Reported | ~31% (in purest fractions) | [1] |
| C18 | Ethyl Acetate (B1210297) | Not Reported | 88.8% (by LLE, for comparison) | [1][2] |
| DSC-8 (C8) | Methanol | Not Reported | Not Reported | [1] |
| DSC-8 (C8) | Ethyl Acetate | Not Reported | ~31% (in purest fractions) | [1] |
| Oasis HLB | Methanol | Not Reported | Not Reported | [1] |
Note: The recovery of hydroxytyrosol is influenced by the entire SPE protocol, including wash steps and the potential for co-elution with other compounds.
Experimental Protocols
The following protocols are based on methodologies successfully employed for the extraction of hydroxytyrosol and other phenolic compounds from olive-derived matrices[1][2]. Researchers should optimize these protocols based on their specific sample matrix and analytical requirements.
Protocol 1: Solid-Phase Extraction using Reversed-Phase C18 Cartridges
This protocol is suitable for the general cleanup and concentration of polar phenolic compounds from aqueous extracts.
Materials:
-
C18 SPE Cartridge (e.g., 1 g, 6 mL)
-
Methanol (HPLC grade)
-
Acidified Water (pH ~4, adjusted with a suitable acid like formic or phosphoric acid)
-
Deionized Water
-
Nitrogen gas supply (optional)
-
SPE Vacuum Manifold
Methodology:
-
Conditioning: Pass 15 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Equilibration: Pass 30 mL of acidified water (pH ~4) through the cartridge to equilibrate the sorbent to the sample's polarity.
-
Sample Loading: Load the pre-filtered aqueous sample extract (volume to be optimized, e.g., 5.5 mL) onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 5.5 mL of deionized water through the cartridge to remove unretained polar impurities such as sugars and salts.
-
Drying (Optional): Dry the cartridge bed by passing nitrogen gas through it for 10-15 minutes to remove residual water, which can improve the efficiency of the elution step.
-
Elution: Elute the retained phenolic compounds, including this compound, with 11 mL of methanol. Collect the eluate for analysis.
Protocol 2: Solid-Phase Extraction using Oasis HLB Cartridges
Oasis HLB is a hydrophilic-lipophilic balanced copolymer that offers enhanced retention of polar compounds. This protocol is particularly useful for complex matrices.
Materials:
-
Oasis HLB SPE Cartridge (e.g., 1 g, 6 mL)
-
Methanol (HPLC grade)
-
Acidified Water (pH ~4)
-
Deionized Water
-
Ethyl Acetate (HPLC grade)
-
Nitrogen gas supply
-
SPE Vacuum Manifold
Methodology:
-
Conditioning: Pass 15 mL of methanol through the Oasis HLB cartridge.
-
Equilibration: Pass 30 mL of acidified water (pH ~4) through the cartridge.
-
Sample Loading: Load the pre-filtered aqueous sample extract (e.g., 5.5 mL) onto the cartridge at a controlled flow rate.
-
Washing 1 (Polar Impurities): Pass 5.5 mL of deionized water to remove highly polar interferences.
-
Drying: Dry the cartridge thoroughly with a stream of nitrogen gas.
-
Elution 1 (Fractionation): Elute with 11 mL of ethyl acetate to potentially isolate less polar phenolic compounds.
-
Elution 2 (Target Compound): Elute the more polar fraction containing this compound with 11 mL of methanol.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of this compound.
Caption: General workflow for solid-phase extraction of this compound.
This comprehensive guide provides a strong foundation for the successful solid-phase extraction of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and analytical instrumentation.
References
Application Notes: In Vitro Antioxidant Assays for Hydroxytyrosol 4-O-glucoside
Introduction
Hydroxytyrosol 4-O-glucoside is a significant phenolic compound found naturally in olives, olive oil, and their by-products.[1][2] As a glycosylated form of hydroxytyrosol, a potent natural antioxidant, its biological activities are of great interest to researchers in the fields of nutrition, pharmacology, and drug development.[3][4] The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in the pathogenesis of numerous diseases.[3][5] Therefore, quantifying the antioxidant potential of this compound is crucial.
These application notes provide detailed protocols for several widely accepted in vitro assays to evaluate the antioxidant activity of this compound. The methodologies are intended for researchers, scientists, and drug development professionals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and straightforward method to assess the free-radical scavenging ability of a compound.[6][7] The principle is based on the reduction of the stable DPPH radical, which is a purple-colored solution, to the non-radical form, diphenylpicrylhydrazine, which is yellow.[6] The degree of discoloration indicates the scavenging potential of the antioxidant.[6]
Quantitative Data Summary
| Compound | Assay | Result (IC50) | Source |
| Hydroxytyrosol 4-β-D-O-glucoside | DPPH | 2.10 µg/mL | [1] |
| Hydroxytyrosol (Aglycone) | DPPH | 0.57 µg/mL | [1] |
Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.
Experimental Protocol
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
This compound sample
-
Trolox or Gallic Acid (for standard curve)[8]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm[6]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[8] Keep the solution in the dark to prevent degradation.[6]
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. Create a series of dilutions from the stock solution to determine the IC50 value.
-
Standard Preparation: Prepare a series of standard solutions of Trolox or Gallic acid in methanol.
-
Assay: a. In a 96-well plate, add 20 µL of various concentrations of the sample or standard to different wells.[6] b. Add 200 µL of the DPPH working solution to each well.[6] c. For the blank control, add 20 µL of methanol instead of the sample. d. Mix well and incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the sample concentration to determine the IC50 value.
Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5][9] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant that donates an electron or hydrogen atom.[10] The extent of decolorization is proportional to the antioxidant's concentration.
Quantitative Data Summary
| Compound | Assay | Result (IC50) | Source |
| Hydroxytyrosol-1-glucoside* | ABTS | 47.64 µM | [1] |
*Note: Data is for the 1-glucoside isomer, which is expected to have similar activity to the 4-O-glucoside.
Experimental Protocol
Reagents and Materials:
-
ABTS (7 mM)
-
Methanol or water
-
This compound sample
-
Trolox (for standard curve)
-
96-well microplate
-
Spectrophotometer or microplate reader (734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): a. Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.[5] b. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ radical.[5][11]
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with methanol or water to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[5][11]
-
Sample and Standard Preparation: Prepare serial dilutions of the this compound sample and Trolox standard.
-
Assay: a. In a 96-well plate, add 10 µL of the sample or standard solution.[10] b. Add 190 µL of the ABTS working solution to each well.[10] c. Mix thoroughly. d. Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measurement: Measure the absorbance at 734 nm.[10]
-
Calculation: Calculate the percentage inhibition of absorbance. The results are typically expressed as Trolox Equivalents (TE) by comparing the sample's inhibition percentage to that of the Trolox standard curve.
Workflow Diagram
Caption: Workflow for the ABTS radical cation decolorization assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence caused by peroxyl radicals.[12][13][14] It quantifies the antioxidant's capacity to protect a fluorescent probe (fluorescein) from oxidative degradation by a radical source (AAPH).[14] The protection is measured by the area under the fluorescence decay curve (AUC).
Quantitative Data Summary
| Compound | Assay | Result (µmol TE/mmol) | Source |
| Hydroxytyrosol (HT) Extract | ORAC | 4127 | [15] |
| DHPG* Extract | ORAC | 9758 | [15] |
*Note: DHPG (3,4-dihydroxyphenyglycol) is another phenolic compound found in olives. Data for this compound is not specifically available but is expected to be significant.
Experimental Protocol
Reagents and Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)[12]
-
Trolox (standard)
-
75 mM Phosphate (B84403) buffer (pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control (37°C)
Procedure:
-
Reagent Preparation: a. Prepare a working solution of fluorescein in 75 mM phosphate buffer.[12] b. Prepare a fresh solution of AAPH in 75 mM phosphate buffer right before use.[12] c. Prepare serial dilutions of the sample and Trolox standard in phosphate buffer.
-
Assay: a. In a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer).[12][16] b. Add 150 µL of the fluorescein working solution to all wells.[12][16] c. Mix and incubate the plate at 37°C for 30 minutes in the plate reader.[12][14] d. Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette or an automated injector.[12][16]
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes.[16] The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.[16]
-
Calculation: a. Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.[12] b. Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.[12] c. Plot the Net AUC of the standards against their concentrations to create a standard curve. d. Determine the ORAC value of the sample, expressed as µmol of Trolox Equivalents (TE), from the standard curve.[12]
Workflow Diagram
Caption: Logical flow of the Oxygen Radical Absorbance Capacity (ORAC) assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[17][18] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[17] The assay is based on an electron transfer mechanism.[19]
Experimental Protocol
Reagents and Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)[8]
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)
-
This compound sample
-
96-well microplate
-
Microplate reader (593 nm)
Procedure:
-
Preparation of FRAP Reagent: a. Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17] b. Warm the solution to 37°C before use.
-
Sample and Standard Preparation: Prepare various dilutions of the sample and the ferrous sulfate/Trolox standard in distilled water.
-
Assay: a. Add 10 µL of the sample or standard to a well in the 96-well plate.[17] b. Add 220 µL of the pre-warmed FRAP working solution to each well.[17] c. Mix and incubate at 37°C for a specified time (e.g., 4-60 minutes, depending on the protocol).[17][18]
-
Measurement: Measure the absorbance at 593 nm.[17]
-
Calculation: Create a standard curve by plotting the absorbance of the FeSO₄/Trolox standards against their concentrations. Use the standard curve to determine the FRAP value of the sample, expressed as Fe²⁺ equivalents or Trolox equivalents.
Workflow Diagram
Caption: Workflow diagram for the Ferric Reducing Antioxidant Power (FRAP) assay.
Cellular Antioxidant Activity (CAA) Assay
While the previous assays are chemical-based, the CAA assay measures the antioxidant activity of a compound within a cellular environment.[20] It provides a more biologically relevant assessment by accounting for factors like cell uptake, metabolism, and localization. The assay uses a fluorescent probe (like DCFH-DA) that becomes fluorescent upon oxidation by radicals generated within the cells. Antioxidants reduce the fluorescence by scavenging these intracellular radicals.[20]
Experimental Protocol
Reagents and Materials:
-
Human cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)[20]
-
Cell culture medium and supplements
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
AAPH (radical initiator)
-
This compound sample
-
Quercetin (positive control)
-
Black 96-well plate for cell culture
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed cells in a black 96-well plate and grow them to confluence.
-
Treatment: a. Remove the culture medium and wash the cells with a buffer. b. Treat the cells with various concentrations of the sample or control (Quercetin) along with the DCFH-DA probe for a specific time (e.g., 1 hour).
-
Radical Induction: a. Remove the treatment solution and wash the cells. b. Add AAPH solution to induce intracellular oxidative stress.
-
Measurement: Immediately place the plate in a fluorescence reader (pre-warmed to 37°C) and measure the fluorescence intensity over time (e.g., every 5 minutes for 1 hour) at excitation/emission wavelengths of ~485/538 nm.
-
Calculation: a. Calculate the area under the curve from the fluorescence vs. time plot. b. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. c. Results are often expressed as Quercetin Equivalents (QE).
Signaling Pathway Diagram
Hydroxytyrosol and its derivatives exert their antioxidant effects not just by direct radical scavenging but also by activating endogenous antioxidant pathways, such as the Nrf2/ARE pathway.[21]
Caption: Dual antioxidant action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Hydroxytyrosol used for? [synapse.patsnap.com]
- 4. olivewellnessinstitute.org [olivewellnessinstitute.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.17. ABTS Antioxidant Assay [bio-protocol.org]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. scribd.com [scribd.com]
- 13. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. assaygenie.com [assaygenie.com]
- 19. zen-bio.com [zen-bio.com]
- 20. mdpi.com [mdpi.com]
- 21. Hydroxytyrosol: Decoding the dual codes of natural antioxidants and anti-aging - FocusHerb [focusherb.com]
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Hydroxytyrosol 4-O-glucoside in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol (B1673988) 4-O-glucoside is a phenolic compound found in olives and their byproducts.[1][2] While its aglycone, Hydroxytyrosol (HT), is a well-documented anti-inflammatory agent, specific cell culture studies on the glucoside form are limited.[3][4] It is hypothesized that Hydroxytyrosol 4-O-glucoside may act as a pro-drug, undergoing hydrolysis to release the active Hydroxytyrosol molecule within the cellular environment. Evidence shows that related acetylated forms of hydroxytyrosol are converted to free hydroxytyrosol in cell culture.[5]
This document provides a comprehensive guide for investigating the anti-inflammatory effects of this compound. The protocols and expected outcomes are based on the extensive body of research available for its active aglycone, Hydroxytyrosol. HT has been shown to exert potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][7][8] These effects are primarily achieved through the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the suppression of major inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4][7][9]
The following sections provide structured data, detailed experimental protocols, and pathway diagrams to guide researchers in evaluating the anti-inflammatory potential of this compound.
Data Presentation: Summary of Hydroxytyrosol (HT) Anti-inflammatory Activity
The following tables summarize quantitative data from cell culture studies on Hydroxytyrosol (HT), the active aglycone of this compound. These values can serve as a benchmark for evaluating the efficacy of the glucoside compound. The most common in vitro model involves stimulating murine macrophages (e.g., RAW 264.7) or human monocytic cells with lipopolysaccharide (LPS) to induce an inflammatory response.
Table 1: Effect of Hydroxytyrosol on Cell Viability
| Cell Line | Assay | Concentration Range (µM) | Observation | Reference |
|---|---|---|---|---|
| THP-1 Human Monocytes | MTT | 10 - 100 µg/mL | No significant toxicity observed after 24h. | [10] |
| RAW 264.7 Macrophages | Not specified | 5 - 100 µM | Generally low toxicity reported within effective anti-inflammatory concentrations. |[7][8] |
Table 2: Inhibition of Pro-inflammatory Mediators by Hydroxytyrosol
| Cell Line | Mediator | Stimulant | Effective Concentration (µM) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| RAW 264.7 | Nitric Oxide (NO) | LPS | 1 - 100 | 11.4 | [6][11] |
| RAW 264.7 | Prostaglandin E₂ (PGE₂) | LPS | 1 - 100 | 19.5 | [6][11] |
| THP-1 | Nitric Oxide (NO) | LPS (1 µg/mL) | Dose-dependent | Not specified |[3] |
Table 3: Inhibition of Pro-inflammatory Cytokines by Hydroxytyrosol
| Cell Line | Cytokine | Stimulant | Concentration (µM) | % Inhibition / Observation | Reference |
|---|---|---|---|---|---|
| RAW 264.7 | TNF-α, IL-1β, IL-6 | LPS | 50 - 100 | Significant reduction in mRNA and protein levels. | [7] |
| RAW 264.7 | TNF-α, IL-1α, IL-6, IL-12 | LPS | Not specified | Diminished secretion. | [6][11] |
| Human Monocytes | TNF-α | LPS (1 µg/mL) | Dose-dependent | Significant attenuation of transcription. | [3] |
| BV2 Microglia | TNF-α, IL-1β, IL-6 | LPS | 25, 50, 100 | Significant dose-dependent decrease in production. |[7] |
Table 4: Downregulation of Pro-inflammatory Enzymes by Hydroxytyrosol
| Cell Line | Enzyme | Stimulant | Concentration (µM) | Method | Reference |
|---|---|---|---|---|---|
| J774 Macrophages | iNOS, COX-2 | LPS | Not specified | Prevention of mRNA and protein level increase. | [9] |
| THP-1 | iNOS, COX-2 | LPS (1 µg/mL) | Dose-dependent | Inhibition of protein expression (Western Blot). | [3] |
| Human Monocytes | COX-2 | PMA | 1 - 10 | Inhibition of expression. |[12] |
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the anti-inflammatory action of Hydroxytyrosol.
Caption: General experimental workflow for assessing anti-inflammatory effects.
Caption: Hydroxytyrosol inhibits the LPS-induced NF-κB signaling pathway.
Caption: Hydroxytyrosol inhibits the phosphorylation of key MAPK proteins.
Experimental Protocols
These protocols provide a framework for testing the anti-inflammatory effects of this compound. It is recommended to include Hydroxytyrosol (HT) as a positive control to compare the potency and efficacy of the glucoside versus its aglycone.
Protocol 1: Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells into appropriate multi-well plates (e.g., 96-well for viability, 24-well for NO/cytokine assays, 6-well for protein/RNA extraction) at a density of 2.5 x 10⁵ cells/mL. Allow cells to adhere for 24 hours.
-
Pre-treatment: Remove the culture medium and replace it with fresh, serum-free DMEM containing various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO or media) and positive controls (Hydroxytyrosol). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (from E. coli O111:B4) to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 18-24 hours for NO and cytokine production; shorter times like 30-60 min may be used for signaling pathway analysis).
-
Sample Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis. Wash the cells with cold PBS and lyse them for subsequent protein or RNA extraction.
Protocol 2: MTT Assay for Cell Viability
-
Procedure: After the treatment period (Protocol 1, Step 5), add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated, unstimulated control cells.
Protocol 3: Griess Assay for Nitric Oxide (NO) Quantification
-
Sample Preparation: Use 50 µL of the collected cell culture supernatant (Protocol 1, Step 6) per well in a new 96-well plate.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Reaction: Add 50 µL of Griess reagent to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Protocol 4: ELISA for Cytokine Quantification (e.g., TNF-α)
-
Kit Protocol: Use a commercial ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α). Follow the manufacturer's instructions precisely.
-
General Steps:
-
Coat a 96-well plate with the capture antibody.
-
Add standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., Avidin-HRP).
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
Protocol 5: Western Blot for Signaling Proteins (p-NF-κB p65, iNOS, COX-2)
-
Protein Extraction: Lyse the cells (Protocol 1, Step 6) using RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-p65, anti-iNOS, anti-COX-2, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxytyrosol 4-beta-D-glucoside, an important phenolic compound in olive fruits and derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebtnalab.it [ebtnalab.it]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxytyrosol is the major anti-inflammatory compound in aqueous olive extracts and impairs cytokine and chemokine production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxytyrosol Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hydroxytyrosol, a phenolic compound from virgin olive oil, prevents macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application of Hydroxytyrosol 4-O-glucoside as a Food Preservative: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol (B1673988) 4-O-glucoside is a phenolic compound naturally present in olives and olive-derived products.[1][2][3] As a glycosylated form of the potent antioxidant hydroxytyrosol, it contributes to the stability and sensory characteristics of these food items.[1] The growing demand for natural and effective food preservatives has spurred interest in the application of hydroxytyrosol and its derivatives to extend the shelf-life and maintain the quality of various food products. While extensive research has focused on hydroxytyrosol, its glucoside form also presents significant potential as a food preservative, primarily through its antioxidant and potential antimicrobial properties.
This document provides detailed application notes and experimental protocols for the use of Hydroxytyrosol 4-O-glucoside as a food preservative, drawing upon existing research on both the glucoside and its aglycone, hydroxytyrosol.
Mechanism of Action
The primary preservative action of this compound is attributed to its antioxidant capacity. The presence of a catechol group in the hydroxytyrosol moiety allows it to act as a potent free radical scavenger, thereby inhibiting lipid and protein oxidation in food matrices. It is hypothesized that in aqueous food systems or during processing, the glycosidic bond may be hydrolyzed, releasing the more active aglycone, hydroxytyrosol.
Caption: Proposed mechanism of this compound in food preservation.
Data Presentation
Antioxidant Activity
Quantitative data on the antioxidant activity of this compound is primarily from in vitro chemical assays. The following table summarizes the available data and provides a comparison with its aglycone, hydroxytyrosol.
| Compound | Assay | IC50 Value (µg/mL) | Relative Activity | Reference |
| This compound | DPPH radical scavenging | 2.10 | Less active than Hydroxytyrosol | [1] |
| Hydroxytyrosol | DPPH radical scavenging | 0.57 | 3.7 times more active than its glucoside | [1] |
Antimicrobial Activity (Data for Hydroxytyrosol)
Direct antimicrobial data for this compound in food systems is limited. The following table presents data for hydroxytyrosol, which can serve as a reference for the potential activity of the glucoside upon hydrolysis.
| Microorganism | Food Matrix/Medium | Concentration of Hydroxytyrosol | Effect | Reference |
| Escherichia coli | Muller Hinton Broth | 1000 µg/mL | Growth inhibition | [4][5] |
| Mycoplasma pneumoniae | Culture Medium | 0.5 µg/mL (MIC) | Inhibition | [6] |
| Mycoplasma hominis | Culture Medium | 0.03 µg/mL (MIC) | Inhibition | [6] |
| Mycoplasma fermentans | Culture Medium | 0.25 µg/mL (MIC) | Inhibition | [6] |
| Staphylococcus aureus | Culture Medium | 4.0 µg/mL (MIC) | Inhibition | [6] |
Experimental Protocols
The following protocols are adapted from methodologies used to evaluate hydroxytyrosol and other phenolic compounds as food preservatives. These can be applied to the study of this compound.
Protocol 1: Evaluation of Antioxidant Activity in a Food Model (e.g., Fish Oil)
This protocol assesses the ability of this compound to inhibit lipid oxidation in a food system rich in polyunsaturated fatty acids.
Materials:
-
Fish oil (e.g., cod liver oil)
-
This compound
-
Control antioxidant (e.g., propyl gallate)
-
Solvent for dissolving the compound (e.g., ethanol)
-
Incubator or oven for accelerated stability testing
-
Thiobarbituric acid reactive substances (TBARS) assay kit
-
Peroxide value (PV) titration reagents
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound and the control antioxidant in the chosen solvent.
-
Add different concentrations of the test compound (e.g., 10, 50, 100 ppm) to aliquots of fish oil.[7]
-
Prepare a control sample with only the solvent and another with the control antioxidant.
-
Thoroughly mix all samples.
-
-
Accelerated Oxidation:
-
Store the samples in an incubator at a constant temperature (e.g., 60°C) to accelerate oxidation.
-
Take subsamples at regular intervals (e.g., 0, 24, 48, 72 hours).
-
-
Analysis:
-
Measure the peroxide value (PV) of the subsamples according to the AOCS official method.
-
Determine the TBARS value of the subsamples using a spectrophotometric method to quantify secondary oxidation products.
-
-
Data Interpretation:
-
Compare the increase in PV and TBARS values over time for the samples treated with this compound against the controls. A slower rate of increase indicates antioxidant activity.
-
Caption: Workflow for evaluating antioxidant activity in a food model.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) in a Food Matrix
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific foodborne pathogen in a liquid food model.
Materials:
-
Liquid food model (e.g., sterile broth, milk, or fruit juice)
-
This compound
-
Target microorganism (e.g., Escherichia coli, Listeria monocytogenes)
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the target microorganism in a suitable broth overnight.
-
Adjust the culture to a specific cell density (e.g., 10^5 CFU/mL) in the liquid food model.
-
-
Microdilution Assay:
-
Prepare a serial dilution of this compound in the liquid food model in the wells of a 96-well microplate.
-
Inoculate each well with the prepared microbial suspension.
-
Include positive (microorganism, no compound) and negative (no microorganism) controls.
-
-
Incubation:
-
Incubate the microplate at the optimal growth temperature for the microorganism for 24-48 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Stability and Considerations
The stability of this compound in food matrices is a critical factor for its efficacy as a preservative. As a glycoside, it is generally more stable than its aglycone. However, factors such as pH, temperature, and the presence of enzymes or metal ions can influence its stability and conversion to hydroxytyrosol.[8][9][10]
-
pH: Hydroxytyrosol is more stable in acidic conditions and degrades more rapidly at neutral to alkaline pH.[8]
-
Temperature: Thermal processing can lead to the degradation of phenolic compounds.[8]
-
Ionic Content: The presence of metal ions, such as calcium and magnesium, can accelerate the degradation of hydroxytyrosol in aqueous solutions.[9][10]
When formulating foods with this compound, it is essential to consider these factors and potentially employ encapsulation or other protective technologies to enhance its stability and effectiveness.
Conclusion
This compound holds promise as a natural food preservative, primarily due to its antioxidant properties. While more research is needed to fully elucidate its antimicrobial efficacy and behavior in various food systems, the provided protocols offer a framework for its evaluation. The extensive data available for its aglycone, hydroxytyrosol, serves as a valuable reference for predicting its potential applications and performance. Further studies should focus on the stability of the glucoside during food processing and its synergistic effects with other preservative technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxytyrosol 4-beta-D-glucoside, an important phenolic compound in olive fruits and derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity of hydroxytyrosol: a current controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimycoplasmal Activity of Hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxytyrosol prevents oxidative deterioration in foodstuffs rich in fish lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The olive biophenol hydroxytyrosol in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Hydroxytyrosol in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
Application Notes and Protocols: Hydroxytyrosol 4-O-glucoside in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol (B1673988) 4-O-glucoside is a natural phenolic compound found in olives and olive by-products. As a glucoside derivative of the potent antioxidant hydroxytyrosol, it offers enhanced stability and solubility, making it an attractive ingredient for cosmetic formulations. These application notes provide an overview of its potential benefits, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and insights into its mechanism of action.
Key Benefits in Cosmetic Formulations
Hydroxytyrosol 4-O-glucoside is investigated for a variety of skin benefits, primarily leveraging the well-documented properties of its aglycone, hydroxytyrosol. These benefits include:
-
Antioxidant Activity: Protects skin cells from oxidative stress induced by UV radiation and environmental pollutants, thereby mitigating premature aging.
-
Anti-inflammatory Effects: Helps to soothe irritated skin and reduce redness by modulating inflammatory pathways.
-
Skin Brightening: May help in reducing the appearance of dark spots and hyperpigmentation for a more even skin tone.
-
Collagen Protection: By inhibiting collagenase activity, it can help maintain skin elasticity and firmness.
Data Presentation
The following tables summarize the available quantitative data for this compound and its aglycone, Hydroxytyrosol.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Hydroxytyrosol 4-β-D-glucoside | DPPH Radical Scavenging | 2.10 µg/mL | [1] |
| Hydroxytyrosol | DPPH Radical Scavenging | 0.57 µg/mL | [1] |
Note: A lower IC50 value indicates stronger antioxidant activity. While Hydroxytyrosol is more potent in this assay, its glucoside form still exhibits significant antioxidant capacity with improved stability.
Table 2: Anti-inflammatory and Anti-aging Effects of Hydroxytyrosol (Aglycone)
| Assay | Cell Line | Treatment | Result | Source |
| Gene Expression (qRT-PCR) | Human Dermal Fibroblasts (HDFs) | Hydroxytyrosol (dose-dependent) | Decreased expression of IL-1β, IL-6, and IL-8 | [2] |
| Gene Expression (qRT-PCR) | Human Dermal Fibroblasts (HDFs) | Hydroxytyrosol (dose-dependent) | Decreased expression of MMP-1 and MMP-3 | [2] |
| Enzyme Inhibition | Human Monocytes | Hydroxytyrosol (1-10 µmol/L) | Reduced MMP-9 release and expression (IC50 ≈ 10 µmol/L) | [3] |
| Enzyme Inhibition | Human Monocytes | Hydroxytyrosol (1-10 µmol/L) | Inhibited COX-2 expression | [3] |
Note: This data is for the aglycone, Hydroxytyrosol. Similar activities are anticipated for this compound, though potentially with different potencies.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in cosmetic applications are provided below.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the antioxidant capacity of this compound by measuring its ability to scavenge the stable DPPH free radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations.
-
Prepare a 0.15 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the this compound solution to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the positive control, use ascorbic acid at various concentrations. For the negative control, use 100 µL of methanol instead of the test sample.
-
Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Protocol 2: Collagenase Inhibition Assay
Objective: To assess the potential of this compound to inhibit the activity of collagenase, an enzyme that breaks down collagen.
Materials:
-
This compound
-
Collagenase from Clostridium histolyticum
-
Tricine buffer (50 mM, pH 7.5, containing 400 mM NaCl and 10 mM CaCl2)
-
Substrate: N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)
-
Epigallocatechin gallate (EGCG) (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or buffer). Create a series of dilutions.
-
Prepare a solution of collagenase (e.g., 0.8 U/mL) in Tricine buffer.
-
Prepare the FALGPA substrate solution in Tricine buffer.
-
In a 96-well plate, add 20 µL of the this compound solution to each well.
-
Add 10 µL of the collagenase solution and 50 µL of Tricine buffer. Incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the FALGPA substrate solution.
-
Immediately measure the absorbance at 340 nm and continue to monitor the change in absorbance over time (e.g., every minute for 20 minutes).
-
The rate of reaction is determined from the slope of the absorbance vs. time plot.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the reaction rate without the inhibitor and Rate_sample is the reaction rate with the test sample.
-
Determine the IC50 value.
Protocol 3: Tyrosinase Inhibition Assay
Objective: To evaluate the skin-brightening potential of this compound by measuring its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) production.
Materials:
-
This compound
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Kojic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in phosphate buffer.
-
Prepare a solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.
-
In a 96-well plate, add 20 µL of each concentration of the this compound solution.
-
Add 140 µL of phosphate buffer and 20 µL of the tyrosinase solution to each well. Incubate at 25°C for 10 minutes.
-
Start the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at time zero and then every minute for 20-30 minutes.
-
Calculate the rate of dopachrome (B613829) formation from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
Determine the IC50 value.
Mechanism of Action & Signaling Pathways
While direct studies on the signaling pathways modulated by this compound in skin cells are limited, research on its aglycone, Hydroxytyrosol, and related glucosides provides strong indications of its mechanisms. The primary pathways involved are likely the Nrf2 and MAPK signaling pathways.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress.
Caption: Nrf2 activation by this compound.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or the presence of activators like this compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent cellular protection.[4][5][6]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to various stimuli, including inflammation.
Caption: Inhibition of MAPK pathway by this compound.
Inflammatory stimuli activate a cascade of protein kinases (MAPKKK, MAPKK, MAPK). Activated MAPKs then phosphorylate and activate transcription factors like AP-1, which in turn promote the expression of pro-inflammatory genes, including cytokines (e.g., IL-6) and matrix metalloproteinases (MMPs). Hydroxytyrosol has been shown to inhibit the phosphorylation of key kinases in this pathway, thereby downregulating the inflammatory response.[7][8][9] It is plausible that this compound exerts similar inhibitory effects.
Conclusion
This compound is a promising ingredient for cosmetic formulations due to its antioxidant and potential anti-inflammatory properties, coupled with enhanced stability. The provided data and protocols offer a framework for researchers to further investigate and substantiate its efficacy in skincare applications. Future studies should focus on generating more quantitative data specific to the glucoside form and elucidating its precise mechanisms of action in relevant skin cell models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxytyrosol suppresses MMP-9 and COX-2 activity and expression in activated human monocytes via PKCα and PKCβ1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxytyrosol induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nrf2 activation by hydroxytyrosol and dimethyl fumarate ameliorates skin tissue repair in high-fat diet-fed mice by promoting M2 macrophage polarization and normalizing inflammatory response and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nwmedj.org [nwmedj.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxytyrosol Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Potential of Hydroxytyrosol 4-O-glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the neuroprotective potential of Hydroxytyrosol (B1673988) 4-O-glucoside. The protocols and methodologies described herein are based on established techniques for evaluating neuroprotective compounds and are adapted from studies on its parent compound, Hydroxytyrosol, a well-documented neuroprotective agent.[1][2][3]
Introduction
Hydroxytyrosol, a phenolic compound found in olives, has demonstrated significant neuroprotective properties, including potent antioxidant and anti-inflammatory activities.[2][3] Its ability to cross the blood-brain barrier makes it a promising candidate for therapeutic interventions in neurodegenerative diseases.[4][5] Hydroxytyrosol 4-O-glucoside, a derivative of Hydroxytyrosol, is expected to exhibit similar, if not enhanced, neuroprotective effects, potentially with altered bioavailability and metabolic stability.
These notes outline key in vitro experiments to assess the neuroprotective efficacy of this compound against common cellular stressors implicated in neurodegeneration, such as oxidative stress and neuroinflammation.
Data Presentation: Expected Outcomes
The following tables summarize representative quantitative data from in vitro neuroprotective assays performed with Hydroxytyrosol. These tables can serve as a reference for designing experiments and interpreting results for this compound.
Table 1: Effect of Hydroxytyrosol on Neuronal Cell Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 ± 5.5 |
| Oxidative Stressor (e.g., H₂O₂) | 100 | 55.2 ± 4.8 |
| Oxidative Stressor + Hydroxytyrosol | 1 | 68.7 ± 3.9 |
| Oxidative Stressor + Hydroxytyrosol | 5 | 82.1 ± 5.1 |
| Oxidative Stressor + Hydroxytyrosol | 10 | 91.3 ± 4.2 |
Data is presented as mean ± standard deviation. Cell viability can be assessed using the MTT assay.
Table 2: Effect of Hydroxytyrosol on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Control (untreated) | - | 100 ± 8.2 |
| Oxidative Stressor (e.g., H₂O₂) | 100 | 254.6 ± 15.7 |
| Oxidative Stressor + Hydroxytyrosol | 1 | 189.3 ± 11.4 |
| Oxidative Stressor + Hydroxytyrosol | 5 | 135.8 ± 9.9 |
| Oxidative Stressor + Hydroxytyrosol | 10 | 112.5 ± 7.6 |
ROS levels can be measured using the DCFH-DA assay.
Table 3: Effect of Hydroxytyrosol on Pro-inflammatory Cytokine Production in Microglia
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | - | 25.4 ± 3.1 | 15.8 ± 2.2 |
| Inflammatory Stimulus (e.g., LPS) | 1 µg/mL | 348.7 ± 25.9 | 210.4 ± 18.7 |
| Inflammatory Stimulus + Hydroxytyrosol | 1 | 265.1 ± 20.3 | 155.9 ± 14.1 |
| Inflammatory Stimulus + Hydroxytyrosol | 5 | 178.9 ± 15.8 | 98.6 ± 10.5 |
| Inflammatory Stimulus + Hydroxytyrosol | 10 | 95.3 ± 10.2 | 55.2 ± 6.8 |
Cytokine levels in the cell culture supernatant can be quantified using ELISA kits.[6]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the neuroprotective potential of this compound.
Cell Culture
The human neuroblastoma cell line SH-SY5Y is a commonly used model for in vitro neuroprotection studies due to its neuronal characteristics.[7]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.[7]
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Assessment of Neuronal Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding a stressor (e.g., 100 µM H₂O₂ or 25 µM Aβ₂₅₋₃₅) and co-incubate for 24 hours.
-
Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)
This assay quantifies the levels of intracellular ROS.[7]
-
Procedure:
-
Seed and treat SH-SY5Y cells in a 96-well plate as described for the MTT assay.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.[6]
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.
-
Quantify the relative ROS levels as a percentage of the control group.
-
Assessment of Apoptosis (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway.[6]
-
Procedure:
-
Seed and treat SH-SY5Y cells in a 6-well plate.
-
After treatment, lyse the cells according to the manufacturer's protocol of a commercially available Caspase-3 colorimetric or fluorometric assay kit.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Incubate the cell lysate with the caspase-3 substrate.
-
Measure the absorbance or fluorescence to determine caspase-3 activity.
-
Normalize the activity to the protein concentration.
-
Evaluation of Anti-inflammatory Effects (ELISA for Pro-inflammatory Cytokines)
This protocol uses BV2 microglial cells, the resident immune cells of the central nervous system, to assess the anti-inflammatory properties of the compound.
-
Procedure:
-
Seed BV2 cells in a 24-well plate.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) and co-incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[6]
-
Visualization of Pathways and Workflows
Experimental Workflow
Putative Neuroprotective Signaling Pathways
Hydroxytyrosol is known to exert its neuroprotective effects through the modulation of several key signaling pathways.[2][8] It is hypothesized that this compound will act through similar mechanisms.
Conclusion
The provided application notes and protocols offer a robust framework for the initial in vitro investigation of the neuroprotective potential of this compound. By systematically evaluating its effects on neuronal viability, oxidative stress, apoptosis, and neuroinflammation, researchers can gain valuable insights into its therapeutic promise for neurodegenerative disorders. The presented data and pathways for Hydroxytyrosol serve as a strong foundation for these investigations. Further studies should focus on the in vivo efficacy, bioavailability, and detailed molecular mechanisms of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Evidences of hydroxytyrosol as an anti-inflammatory agent in Parkinson’s disease: insights into the mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel Ingredients: Hydroxytyrosol as a Neuroprotective Agent; What Is New on the Horizon? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cardioprotective Effects of Hydroxytyrosol in Preclinical Studies
A Note to Researchers: The following application notes and protocols summarize preclinical findings on the cardioprotective effects of hydroxytyrosol (B1673988). It is important to note that the available scientific literature primarily focuses on hydroxytyrosol in its aglycone form or as a major component of olive leaf extract. Specific preclinical data on the cardioprotective effects of Hydroxytyrosol 4-O-glucoside are not extensively available in the reviewed literature. The data presented herein pertains to hydroxytyrosol .
Introduction
Hydroxytyrosol (HT) is a potent antioxidant polyphenol found in olives and olive oil, and is considered a key contributor to the cardiovascular benefits associated with the Mediterranean diet.[1][2][3] Preclinical studies, encompassing both in vitro and in vivo models, have demonstrated the significant cardioprotective potential of hydroxytyrosol. Its mechanisms of action are multifaceted, primarily revolving around its strong antioxidant and anti-inflammatory properties.[1][2][4] This document provides a detailed overview of the quantitative data from these studies, comprehensive experimental protocols, and visual representations of the key signaling pathways involved.
Data Presentation: Quantitative Effects of Hydroxytyrosol
The cardioprotective effects of hydroxytyrosol have been quantified across various preclinical models, demonstrating its efficacy in mitigating cardiac damage and improving cardiovascular biomarkers.
In Vitro Studies
| Cell Line | Insult | Hydroxytyrosol Concentration | Observed Effect | Reference |
| H9c2 Cardiomyocytes | Cobalt Chloride (CoCl₂) -induced hypoxia | 40 µmol/L | Significant increase in cell viability | [5] |
| H9c2 Cardiomyocytes | CoCl₂ (400 µmol/L) | 1, 5, 10, 20, 40 µmol/L | Dose-dependent recovery of cell viability | [5] |
| H9c2 Cardiomyocytes | Doxorubicin | Not specified | Counteracted cytotoxicity by acting on SOD2 levels and the Bcl-2/Bax apoptotic mechanism | [6] |
In Vivo Studies
| Animal Model | Condition | Hydroxytyrosol Dosage | Key Quantitative Findings | Reference |
| Streptozotocin-induced diabetic rats | Diabetes | 0.5, 1, 2.5, 5, 10 mg/kg/day p.o. for 2 months | Significant reduction in platelet aggregation, thromboxane (B8750289) B₂, plasma lipid peroxidation, 3-nitrotyrosine, oxidized LDL, VCAM-1, and IL-1β. | [7] |
| Sprague-Dawley Rats | Isoproterenol-induced myocardial infarction | Pre-treatment with Olive Leaf Extract (containing HT) | Significant amelioration of decreased ejection fraction and fractional shortening; reversal of increased heart weight/body ratio. | [5] |
| Isolated Mouse Hearts | Ischemia/Reperfusion (I/R) | 10 mg/kg single intraperitoneal dose 24h prior to I/R | 57% reduction in infarct size compared to untreated controls. | [4][8] |
| Isolated Rat Hearts | Ischemia/Reperfusion | 100 µM and 1000 µM | Significant reduction in myocardial infarct size. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the preclinical evaluation of hydroxytyrosol.
Protocol 1: In Vitro Hypoxia Model in H9c2 Cardiomyocytes
Objective: To assess the protective effect of hydroxytyrosol against hypoxia-induced apoptosis in a cardiomyocyte cell line.
Materials:
-
H9c2 rat cardiomyocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Cobalt Chloride (CoCl₂)
-
Hydroxytyrosol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Hoechst 33258 stain
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Hypoxia: To induce hypoxia, treat H9c2 cells with varying concentrations of CoCl₂ (e.g., 0-1000 µmol/L) for 24 hours to determine the optimal concentration for inducing approximately 50% cell death, which was found to be 400 µmol/L.[5]
-
Hydroxytyrosol Pre-treatment: Pretreat H9c2 cells with different concentrations of hydroxytyrosol (e.g., 0, 1, 5, 10, 20, 40 µmol/L) for 24 hours prior to the addition of CoCl₂.[5]
-
Cell Viability Assay (MTT): After treatment, add MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Apoptosis Assessment (Hoechst Staining): Stain the cells with Hoechst 33258 and visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
-
Apoptosis Quantification (Flow Cytometry): Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol. Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
Protocol 2: In Vivo Isoproterenol-Induced Myocardial Infarction in Rats
Objective: To evaluate the cardioprotective effects of hydroxytyrosol (as a component of Olive Leaf Extract) in a rat model of myocardial infarction.
Materials:
-
Male Sprague-Dawley rats
-
Isoproterenol (B85558) hydrochloride
-
Olive Leaf Extract (standardized for hydroxytyrosol content)
-
Echocardiography equipment
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to standard laboratory conditions for at least one week.
-
Treatment Groups: Divide the rats into a control group, an isoproterenol-only group, and a group pre-treated with Olive Leaf Extract for one month.[5]
-
Induction of Myocardial Infarction: Induce myocardial infarction by subcutaneous injection of isoproterenol (e.g., 85 mg/kg) for two consecutive days.[5]
-
Echocardiography: At the end of the treatment period, perform echocardiography to assess cardiac function, measuring parameters such as ejection fraction and fractional shortening.
-
Histopathological Analysis: Euthanize the animals and collect the hearts. Fix the heart tissue in 10% formalin, embed in paraffin, and section. Stain the sections with H&E to observe myocardial tissue structure, inflammatory cell infiltration, and areas of infarction.
Protocol 3: Isolated Heart Langendorff Perfusion for Ischemia/Reperfusion Injury
Objective: To investigate the direct cardioprotective effects of hydroxytyrosol on the heart in an ex vivo model of ischemia/reperfusion injury.
Materials:
-
Mice
-
Hydroxytyrosol
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Animal Pre-treatment: Administer a single intraperitoneal dose of hydroxytyrosol (e.g., 10 mg/kg) to mice 24 hours prior to the experiment.[4][8]
-
Heart Isolation and Perfusion: Anesthetize the mice and rapidly excise the hearts. Mount the hearts on the Langendorff apparatus and perfuse retrogradely with oxygenated Krebs-Henseleit buffer.
-
Ischemia/Reperfusion Protocol: After a stabilization period, induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes), followed by a period of reperfusion (e.g., 120 minutes).[4]
-
Infarct Size Measurement: At the end of reperfusion, slice the ventricles and incubate them in TTC stain. TTC stains viable myocardium red, while the infarcted area remains pale. Calculate the infarct size as a percentage of the total ventricular area.
-
Mitochondrial Function and Redox Balance: Isolate mitochondria from the heart tissue to assess parameters such as membrane potential, oxygen consumption, and hydrogen peroxide production.[2][4]
Signaling Pathways and Mechanisms of Action
Hydroxytyrosol exerts its cardioprotective effects through the modulation of several key signaling pathways.
Endoplasmic Reticulum Stress Pathway
Hydroxytyrosol has been shown to protect cardiomyocytes from hypoxia-induced apoptosis by inhibiting the endoplasmic reticulum (ER) stress pathway.[5] Specifically, it reduces the expression of Glucose-Regulated Protein 78 (GRP78) and C/EBP Homologous Protein (CHOP), two key markers of ER stress.[5]
Caption: Hydroxytyrosol inhibits the ER stress-induced apoptotic pathway.
Mitochondrial Protection in Ischemia/Reperfusion Injury
In the context of ischemia/reperfusion injury, hydroxytyrosol demonstrates a significant protective effect on mitochondria. It improves mitochondrial bioenergetics by increasing membrane potential and oxygen consumption while reducing the production of hydrogen peroxide.[2][4] Furthermore, it restores the activity of mitochondrial respiratory complexes, particularly Complex I.[4]
Caption: Hydroxytyrosol preserves mitochondrial function during I/R injury.
Experimental Workflow for Preclinical Evaluation
A logical workflow is essential for the systematic preclinical evaluation of a cardioprotective agent like hydroxytyrosol.
Caption: A structured workflow for preclinical cardioprotective studies.
Conclusion
The preclinical data strongly support the cardioprotective effects of hydroxytyrosol. It mitigates cardiac cell death, reduces oxidative stress and inflammation, and preserves cardiac function in various models of cardiovascular disease. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers in the fields of cardiology, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this promising natural compound. Future studies are warranted to explore the specific activities of hydroxytyrosol metabolites and glucosides, such as this compound, to fully elucidate their contribution to the observed cardioprotective effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Cardioprotective Effects of the Polyphenol Hydroxytyrosol from Olive Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cardiovascular benefits of hydroxytyrosol | Università di Padova [unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxytyrosol and olive leaf extract exert cardioprotective effects by inhibiting GRP78 and CHOP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxytyrosol protects isoproterenol-induced myocardial infarction through activating notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxytyrosol protects against myocardial ischemia reperfusion injury by inhibiting mitochondrial permeability transition pore opening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Hydroxytyrosol 4-O-glucoside Yield from Olive Pomace
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the extraction and purification of Hydroxytyrosol (B1673988) 4-O-glucoside (Glu-HT) from olive pomace.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction and purification of Hydroxytyrosol 4-O-glucoside.
Section 1: Extraction Issues
Q1: My yield of this compound is consistently low, but I detect high concentrations of free hydroxytyrosol. What is causing this?
A: This is a classic sign of unintended hydrolysis. This compound is susceptible to breaking down into hydroxytyrosol and a glucose molecule, especially under harsh extraction conditions. The primary causes are:
-
High Temperatures: Thermal treatments can easily cleave the glycosidic bond.[1][2]
-
Acidic Conditions: The use of strong acids, even at moderate temperatures, will promote acid hydrolysis.[3][4][5]
-
Endogenous Enzymes: Olive pomace may contain active β-glucosidases that hydrolyze the glucoside during processing and extraction.[1][2]
Troubleshooting Steps:
-
Reduce Temperature: Opt for lower extraction temperatures (e.g., < 45°C) or even cold maceration.
-
Neutral pH: Ensure your extraction solvent is at or near a neutral pH. Avoid acidifying the solvent unless your goal is to intentionally hydrolyze the compound.[4]
-
Enzyme Deactivation: Consider a blanching step (a brief, rapid heat treatment) for the fresh pomace to deactivate endogenous enzymes before extraction.
Q2: What is the optimal solvent system for maximizing the extraction of the intact glucoside?
A: The goal is to use a solvent that maximizes the solubility of the polar glucoside while minimizing hydrolysis and the co-extraction of interfering compounds.
-
Aqueous Methanol (B129727)/Ethanol (B145695): Mixtures of water with methanol or ethanol are effective. For instance, 40% methanol has been shown to be effective for extracting phenolic compounds.[6][7] For the more polar glucoside, starting with a higher water content may be beneficial.
-
Water: Hydrothermal extraction (using just water) at controlled temperatures (e.g., 85°C) can be used, but be aware that higher temperatures increase the risk of hydrolysis.[8] A lower temperature would be safer for preserving the glucoside.
Q3: Should I use advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?
A: Yes, these techniques can improve efficiency, but parameters must be carefully controlled.
-
Ultrasound-Assisted Extraction (UAE): UAE can enhance extraction yields and reduce time.[9] However, the ultrasonic power can generate localized heat. It is crucial to use a cooling bath and monitor the temperature to prevent glucoside degradation. An optimized UAE process for related compounds used 490 W for 28 minutes with 7.3% ethanol.[9]
-
Microwave-Assisted Extraction (MAE): MAE is very efficient but involves rapid heating. It can be integrated with enzymatic treatments to release phenolics.[10] Careful control of power and time is critical to avoid thermal degradation of the target glucoside.
Section 2: Purification Challenges
Q1: How can I effectively separate this compound from co-extracted sugars like glucose and mannitol (B672)?
A: This is a significant challenge as these compounds have similar polarities.
-
Solid-Phase Extraction (SPE): This is a highly effective method. Resins like C18, DSC-8, or Purosorb PAD910 can be used to retain phenolic compounds, including the glucoside, while allowing sugars like mannitol and glucose to pass through in the aqueous phase.[8][11]
-
Membrane Filtration: Nanofiltration (NF) can be employed to separate low molecular weight polyphenols from sugars and other larger molecules.[12][13][14] This can be followed by reverse osmosis to concentrate the final product.[12][13][14]
Q2: My current Liquid-Liquid Extraction (LLE) with ethyl acetate (B1210297) recovers free hydroxytyrosol efficiently but leaves the glucoside behind in the aqueous phase. Why?
A: This happens because of polarity differences. Ethyl acetate is a moderately polar solvent that is excellent for extracting the less polar aglycone, hydroxytyrosol.[8][11][15] The highly polar this compound, with its attached sugar moiety, has very low solubility in ethyl acetate and will remain preferentially in the initial aqueous extract. This property can actually be used as a separation step to remove free hydroxytyrosol from your glucoside-rich aqueous fraction.
Q3: Which purification strategy offers the best recovery for total phenolic compounds?
A: While Liquid-Liquid Extraction (LLE) with ethyl acetate is highly selective for hydroxytyrosol (recovering up to 88.8% of it), Solid-Phase Extraction (SPE) generally provides a higher recovery of the total phenolic compounds from the initial extract.[8][11][15] Therefore, for recovering the broader profile of phenolics including the glucoside, SPE is often the superior choice.
Quantitative Data Summary
Table 1: Comparison of Extraction & Purification Techniques for Olive Pomace Phenolics
| Technique | Key Parameters | Target Compound(s) | Yield / Recovery Rate | Source |
|---|---|---|---|---|
| Hydrothermal Extraction | 85°C, 90 min, 10% w/v solid/liquid ratio | Hydroxytyrosol | 15.2 ± 0.2 mg/g | [8] |
| Ultrasound-Assisted Extraction | 28 min, 490 W, 7.3% ethanol | Hydroxytyrosol | 36 ± 2 mg/g of extract | [9] |
| Maceration (Optimized) | 40% Methanol, 45°C, 180 min | Hydroxytyrosol | 198.7 mg/kg | [6] |
| Liquid-Liquid Extraction | Ethyl Acetate Solvent | Hydroxytyrosol | 88.8% Recovery | [8][11][15] |
| Solid-Phase Extraction | C18, DSC-8, Purosorb PAD910 Resins | Phenolic Compounds | Purity up to 873 mg/g | [8][11] |
| Membrane Filtration | Nanofiltration & Reverse Osmosis | Hydroxytyrosol & Tyrosol | Concentration Factor: 7-9x |[12][13][14] |
Table 2: Evolution of Key Phenolics in Olive Pomace ("Alperujo")
| Compound | Concentration Range (Fresh Weight) | Trend During Season | Source |
|---|---|---|---|
| Hydroxytyrosol 4-β-d-glucoside (Glu-HT) | 1400 mg/kg down to 0 mg/kg | Decreases drastically | [1][2] |
| Hydroxytyrosol (HT) | 200–1600 mg/kg | Increases | [1][2] |
| Tyrosol (Ty) | 10–570 mg/kg | Increases | [1][2] |
Note: This data highlights the importance of using early-season pomace to maximize the initial concentration of the target glucoside before it naturally hydrolyzes.
Experimental Protocols
Protocol 1: Hydrothermal Extraction of Phenolic Compounds This protocol is optimized for hydroxytyrosol but can be adapted for its glucoside by lowering the temperature to minimize hydrolysis.
-
Source: Based on the method described by Gómez-Cruz et al.[8]
-
Sample Preparation: Use exhausted olive pomace (EOP).
-
Solid-to-Liquid Ratio: Prepare a 10% (w/v) suspension of EOP in distilled water.
-
Extraction: Heat the suspension at a controlled temperature (e.g., 45-60°C to preserve the glucoside, modified from the original 85°C) for 90 minutes with continuous stirring.
-
Initial Filtration: Allow the mixture to cool. Perform an initial filtration using medium porosity filter paper to remove large solid particles.
-
Clarification: Further clarify the extract by passing it through a glass microfiber filter (e.g., 1.2 µm pore size) followed by a cellulose (B213188) nitrate (B79036) filter (0.45 µm) to obtain a clear aqueous extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) This protocol is adapted from a study on hydroxytyrosol and should be monitored for temperature.
-
Source: Based on the method by Albahari et al.[9]
-
Sample Preparation: Use lyophilized (freeze-dried) olive pomace to ensure consistency.
-
Solvent: Prepare a 7.3% (v/v) ethanol-water solution.
-
Extraction: Suspend the pomace in the solvent. Place the vessel in an ultrasonic bath equipped with a cooling system. Sonicate for approximately 28 minutes at a power of 490 W.
-
Post-Extraction: Centrifuge the resulting mixture (e.g., 7,000 x g for 15 min).
-
Collection: Filter the supernatant through filter paper to collect the final extract.
Protocol 3: Solid-Phase Extraction (SPE) for Purification This method is effective for separating phenolic compounds from sugars.
-
Source: Based on the method described by Gómez-Cruz et al.[8]
-
Cartridge and Resin: Use a 1 g SPE cartridge packed with a suitable resin (e.g., C18, DSC-8, or Purosorb PAD910).
-
Conditioning: Condition the cartridge by passing 15 mL of methanol, followed by 30 mL of acidified water (pH ~4).
-
Loading: Load a defined volume (e.g., 5.5 mL) of your clarified aqueous extract onto the cartridge.
-
Washing (Eluting Interferents): Pass 5.5 mL of distilled water through the cartridge. This fraction will contain the majority of unretained sugars like glucose and mannitol. Collect this fraction separately.
-
Elution (Collecting Target): Elute the retained phenolic compounds, including this compound, by passing 11 mL of methanol through the cartridge. This methanolic fraction is your purified product.
-
Final Step: The solvent from the eluted fraction can be evaporated under vacuum to yield a solid, purified extract.
Visualizations: Workflows and Logic Diagrams
References
- 1. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.lneg.pt [repositorio.lneg.pt]
- 9. Ultrasound-assisted extraction of hydroxytyrosol and tyrosol from olive pomace treated by gamma radiation: process optimization and bioactivity assessment - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Strategies for the purification of hydroxytyrosol-rich extracts obtained from exhausted olive pomace [repositorio.lneg.pt]
- 12. d-nb.info [d-nb.info]
- 13. novaresearch.unl.pt [novaresearch.unl.pt]
- 14. Hydroxytyrosol recovery from olive pomace: a simple process using olive mill industrial equipment and membrane technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
"Stability of Hydroxytyrosol 4-O-glucoside under different pH and temperature conditions"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Hydroxytyrosol (B1673988) 4-O-glucoside under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Hydroxytyrosol 4-O-glucoside?
The stability of this compound, like many phenolic glycosides, is primarily influenced by pH, temperature, and the presence of enzymes.[1] It is a precursor to the less stable compound, Hydroxytyrosol.[2][3] Hydrolysis of the glycosidic bond can occur under certain conditions, releasing free Hydroxytyrosol.
Q2: How does pH affect the stability of this compound?
While specific quantitative data for this compound is limited, general knowledge of phenolic compounds and some related studies suggest that extreme pH conditions can lead to degradation. For its aglycone, Hydroxytyrosol, stability decreases as the pH becomes more alkaline.[4] Studies on other phenolic compounds also show instability at high pH.[5][6] Acidic conditions, on the other hand, can also promote hydrolysis of the glycosidic bond.[3]
Q3: What is the impact of temperature on the stability of this compound?
Elevated temperatures can accelerate the degradation of this compound, primarily through hydrolysis, leading to the formation of Hydroxytyrosol.[2][7] This is a common characteristic among phenolic glycosides, where thermal processing can lead to their degradation.[1] For instance, heat treatment during olive processing has been shown to hydrolyze glycosylated phenols.[2]
Q4: Is this compound more stable than Hydroxytyrosol?
Q5: What are the expected degradation products of this compound?
The primary degradation product of this compound under hydrolytic conditions (acidic or enzymatic) is Hydroxytyrosol and a glucose molecule.[2][3] Further degradation of the resulting Hydroxytyrosol can occur, especially under oxidative conditions, leading to the formation of quinones and other oxidation products.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low concentrations of this compound in my sample. | 1. Hydrolysis during sample preparation or storage: The pH of your solvent or buffer might be too acidic or alkaline. The temperature during processing or storage might be too high. 2. Enzymatic degradation: Your sample may contain active β-glucosidases. | 1. Optimize pH and temperature: Ensure your solvents and buffers are within a stable pH range (ideally close to neutral, though specific optimums for this compound are not well-documented). Store samples at low temperatures (-20°C or below) and protect from light.[7] 2. Deactivate enzymes: Consider heat treatment (e.g., blanching) for biological samples or the use of enzymatic inhibitors if compatible with your experimental goals. |
| Appearance of a new peak corresponding to Hydroxytyrosol in my chromatogram. | Hydrolysis of this compound: This is a strong indicator that the glucoside is degrading. | This confirms the instability under your current experimental conditions. Refer to the solutions for "Unexpectedly low concentrations of this compound" to minimize this conversion. |
| Inconsistent results between replicate experiments. | 1. Variability in pH or temperature: Small fluctuations in these parameters can lead to different degradation rates. 2. Matrix effects: Components in your sample matrix may be catalyzing degradation. For example, metal ions can promote oxidation of the released Hydroxytyrosol.[4] | 1. Strictly control experimental parameters: Use calibrated equipment and ensure consistent timing for all steps. 2. Purify the sample: If feasible, partially purify your sample to remove interfering substances. The use of a chelating agent like EDTA might be considered if metal ion contamination is suspected. |
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain on the degradation kinetics (e.g., half-life) of isolated this compound under various pH and temperature conditions. The table below presents data for the stability of its aglycone, Hydroxytyrosol , which may serve as a conservative reference.
Table 1: Stability of Hydroxytyrosol in Simulated Tap Water After 1 Day at Room Temperature [4]
| pH | Remaining Hydroxytyrosol (%) |
| 6.5 | 66 |
| 7.0 | 50 |
| 7.5 | 42 |
| 8.0 | 36 |
Note: This data is for Hydroxytyrosol, not its 4-O-glucoside. The glucoside form is expected to be more stable.
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9). Use appropriate buffer systems (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline).
-
Ensure all buffer components are of high purity to avoid catalytic impurities.
-
-
Sample Preparation:
-
Dissolve a known concentration of high-purity this compound in each buffer solution.
-
Protect the solutions from light by using amber vials or covering them with aluminum foil.
-
-
Incubation:
-
Divide the samples for each pH into different temperature groups (e.g., 4°C, 25°C, 40°C, 60°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
-
Sample Analysis:
-
Immediately stop any further degradation by, for example, flash-freezing the aliquot in liquid nitrogen or adding a quenching agent if appropriate.
-
Analyze the concentration of this compound and the potential formation of Hydroxytyrosol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
Standard Curve: Prepare a standard curve for both this compound and Hydroxytyrosol for accurate quantification.
-
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH and temperature condition.
-
Calculate the degradation rate constant and half-life (t½) for each condition.
-
Mandatory Visualizations
References
- 1. Stability of polyphenols in food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The olive biophenol hydroxytyrosol in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of storage, temperature, and pH on the preservation of the oleuropein content of olive leaf extracts - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00044G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Hydroxytyrosol 4-O-glucoside
Welcome to the technical support center for the large-scale synthesis of Hydroxytyrosol (B1673988) 4-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of Hydroxytyrosol 4-O-glucoside?
A1: The main challenges include:
-
Regioselectivity: Directing the glucosylation specifically to the 4-hydroxyl group of the catechol ring of hydroxytyrosol can be difficult, often resulting in a mixture of isomers.
-
Low Yields: Side reactions, incomplete reactions, and product degradation during purification can significantly reduce the overall yield.[1][2]
-
Purification: Separating the desired this compound from the starting material (hydroxytyrosol), other glucosylated isomers, and reaction byproducts is often complex and laborious. Co-elution of hydroxytyrosol and its glucoside is a known issue.[3]
-
Instability: Hydroxytyrosol and its derivatives are susceptible to oxidation, especially during purification on silica (B1680970) gel, which can lead to product loss and the formation of colored impurities.[1][2]
-
Scalability: Methods developed on a lab scale may not be directly transferable to large-scale production without significant optimization of reaction conditions and purification strategies.
Q2: What are the main synthetic routes for preparing this compound?
A2: There are two primary approaches:
-
Chemical Synthesis: This typically involves a multi-step process that includes the protection of the hydroxyl groups of hydroxytyrosol, followed by a glycosylation reaction with a protected glucose donor, and finally deprotection to yield the target molecule.[1][4] The Koenigs-Knorr reaction is a classical method used for this purpose.[1][5]
-
Enzymatic Synthesis: This method utilizes enzymes, such as glycosyltransferases or β-glucosidases, to catalyze the transfer of a glucose moiety to hydroxytyrosol.[6] Enzymatic synthesis can offer higher regioselectivity and milder reaction conditions, making it a more environmentally friendly option.[7]
Q3: Is it possible to selectively glucosylate the 4-hydroxyl group?
A3: Achieving high regioselectivity is a key challenge. In chemical synthesis, this often requires a sophisticated strategy of using protecting groups to block other reactive hydroxyls on the hydroxytyrosol molecule before the glycosylation step.[1][4] Enzymatic methods can offer better regioselectivity, as the enzyme's active site can direct the glucose to a specific position.[7] However, some glycosidases may not distinguish between the phenolic and primary hydroxyl groups of hydroxytyrosol.[1][4]
Q4: What are the common impurities encountered during the synthesis?
A4: Common impurities include unreacted hydroxytyrosol, other hydroxytyrosol glucoside isomers (e.g., glucosylation at the 3-hydroxyl or the primary alcohol), and byproducts from side reactions. During purification, oxidation products of hydroxytyrosol and the target glucoside can also appear as impurities.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Optimize reaction time and temperature. Monitor reaction progress using TLC or HPLC. - Ensure stoichiometric amounts of reactants are used; a slight excess of the glycosyl donor may be necessary. |
| Side Reactions | - In chemical synthesis, ensure the purity of starting materials and solvents. - For enzymatic synthesis, optimize pH, temperature, and buffer conditions to favor the desired reaction. |
| Product Degradation | - Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] - Use degassed solvents. - Maintain a slightly acidic pH during workup and purification to improve the stability of the phenolic compounds.[2] |
| Inefficient Purification | - Explore alternative purification methods to silica gel chromatography, such as preparative HPLC or the use of adsorbent resins.[8][9] |
Problem 2: Poor Regioselectivity (Mixture of Glucoside Isomers)
| Possible Cause | Suggested Solution |
| Non-selective Chemical Glycosylation | - Implement a protecting group strategy to block the 3-hydroxyl and primary alcohol groups of hydroxytyrosol before glycosylation. This will direct the glucose to the 4-position. |
| Non-specific Enzyme Activity | - Screen different types of glycosidases or glycosyltransferases to find an enzyme with higher regioselectivity for the 4-hydroxyl group. - Consider protein engineering to modify the enzyme's active site for improved selectivity. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Co-elution of Product and Starting Material | - Optimize the mobile phase for column chromatography to improve separation. A gradient elution might be necessary. - Consider using a different stationary phase for chromatography. - Preparative HPLC is often required for achieving high purity.[3] |
| Product Adsorption/Degradation on Silica Gel | - Deactivate the silica gel by washing it with the eluent before use. - Add a small amount of a weak acid (e.g., acetic acid) to the eluent to suppress ionization and reduce tailing. - Explore flash chromatography with a faster flow rate to minimize contact time. - Consider using alternative adsorbents like Amberlite resins.[10] |
| Formation of Colored Impurities | - This is often due to oxidation. Work quickly and under an inert atmosphere.[2] - Use antioxidants during the workup if compatible with the reaction. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Hydroxytyrosol Glycosides
| Parameter | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis |
| Starting Materials | Protected Hydroxytyrosol, Activated Glucose Donor | Hydroxytyrosol, Glucose Donor (e.g., sucrose) |
| Key Reagents/Catalysts | Silver or Mercury Salts, Lewis Acids | Glycosidases, Glycosyltransferases |
| Reaction Conditions | Anhydrous conditions, often low temperatures | Aqueous buffer, mild temperatures (e.g., 30-50 °C) |
| Typical Yields | Variable, can be low to moderate after deprotection (e.g., 30-67%)[1] | Can be high, but optimization is crucial |
| Key Challenges | Regioselectivity, use of toxic heavy metals, multi-step process | Enzyme stability and cost, regioselectivity can be an issue with some enzymes |
Experimental Protocols
Protocol 1: General Procedure for Chemical Synthesis via Modified Koenigs-Knorr Reaction
This protocol is adapted from a general method for the synthesis of hydroxytyrosol glycofuranosides and should be optimized for the specific synthesis of this compound.[1]
Step 1: Protection of Hydroxytyrosol
-
Protect the 3-hydroxyl and primary alcohol groups of hydroxytyrosol using a suitable protecting group strategy (e.g., using silyl (B83357) ethers or other orthogonal protecting groups) to leave the 4-hydroxyl group free for glycosylation. This is a critical step for ensuring regioselectivity and requires careful planning based on the chosen protecting groups' stability.
Step 2: Glycosylation
-
Dissolve the protected hydroxytyrosol (1 equivalent) and a protected glucosyl bromide donor (e.g., acetobromoglucose, 1.25 equivalents) in a dry, aprotic solvent (e.g., toluene) under an inert atmosphere.
-
Add a promoter, such as basic zinc carbonate, and molecular sieves (4 Å) to the mixture.[1]
-
Heat the reaction mixture (e.g., to 60 °C) and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture to remove solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection
-
Dissolve the purified, protected this compound in a suitable solvent (e.g., methanol).
-
Add a deprotection reagent (e.g., sodium methoxide (B1231860) for acetyl groups) and stir at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture and concentrate under reduced pressure.
-
Purify the final product, this compound, using preparative HPLC.
Protocol 2: General Procedure for Enzymatic Synthesis
This protocol is a general guideline based on enzymatic glycosylation principles.[7]
-
Prepare a buffer solution at the optimal pH for the chosen glycosidase.
-
Dissolve hydroxytyrosol and a suitable glucose donor (e.g., sucrose (B13894) or a simple glucoside) in the buffer.
-
Add the glycosidase enzyme to the solution. The enzyme-to-substrate ratio will need to be optimized.
-
Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Monitor the formation of this compound by HPLC.
-
Once the reaction has reached the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by heating or adding an organic solvent).
-
Filter the mixture to remove the denatured enzyme.
-
Purify the this compound from the reaction mixture using preparative HPLC or other chromatographic techniques.
Mandatory Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, Hydroxytyrosol Acetate, and 3,4-Dihydroxyphenylglycol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Enzymatic Synthesis of a Novel Neuroprotective Hydroxytyrosyl Glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. scribd.com [scribd.com]
- 10. Hydroxytyrosol-enriched preparation from olive oil dregs [iris.cnr.it]
Technical Support Center: Degradation of Hydroxytyrosol 4-O-glucoside
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxytyrosol (B1673988) 4-O-glucoside (HT-4-glc). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during storage and experimental analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Hydroxytyrosol 4-O-glucoside during storage?
A1: The primary degradation pathway for this compound during storage is initiated by hydrolysis of the glycosidic bond, which releases hydroxytyrosol (HT) and a glucose molecule. This hydrolysis can be influenced by factors such as pH, temperature, and enzymatic activity. Following hydrolysis, the liberated hydroxytyrosol is susceptible to oxidation. The catechol moiety of hydroxytyrosol is readily oxidized, leading to the formation of o-quinones. These quinones are highly reactive and can undergo further reactions, including polymerization and the formation of various colored byproducts.[1][2][3]
Q2: What are the main degradation products of this compound?
A2: The main degradation products are hydroxytyrosol and glucose, resulting from hydrolysis. Subsequent oxidation of hydroxytyrosol leads to the formation of several other compounds, including:
-
Hydroxytyrosol o-quinone
-
Dimeric and polymeric products resulting from the reaction of o-quinones.
-
Further oxidation can lead to the formation of smaller molecules, although these are less commonly characterized in storage stability studies.
Q3: How do storage conditions affect the stability of this compound?
A3: Storage conditions play a critical role in the stability of this compound. Key factors include:
-
Temperature: Higher temperatures accelerate the rate of both hydrolysis and subsequent oxidation reactions. For optimal stability, storage at low temperatures (e.g., -20°C) is recommended.[4]
-
pH: The stability of the glycosidic bond and the rate of hydroxytyrosol oxidation are pH-dependent. Acidic conditions can promote hydrolysis of the glycosidic bond.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can catalyze the oxidation of hydroxytyrosol, leading to faster degradation.[4]
-
Light and Oxygen: Exposure to light and oxygen can promote the oxidation of hydroxytyrosol. Therefore, it is advisable to store samples in amber vials and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid loss of this compound in solution.
-
Possible Cause 1: Hydrolysis due to inappropriate pH.
-
Troubleshooting: Ensure the pH of your solvent system is appropriate for the stability of the glycosidic bond. For aqueous solutions, consider using a buffered system. The stability of related phenolic glucosides has been shown to be pH-dependent.
-
-
Possible Cause 2: High storage temperature.
-
Troubleshooting: Store stock solutions and samples at -20°C or below. Avoid repeated freeze-thaw cycles by preparing aliquots.[4]
-
-
Possible Cause 3: Presence of contaminating enzymes.
-
Troubleshooting: If working with extracts from biological matrices, consider that endogenous glycosidases may be present and active. Heat treatment or the use of enzymatic inhibitors may be necessary to prevent enzymatic hydrolysis.
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms during stability studies.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting: The primary degradation product to expect is hydroxytyrosol. You should see a decrease in the peak area of this compound and a corresponding increase in the peak area of hydroxytyrosol, especially in the initial stages of degradation. Further degradation will lead to the appearance of oxidation products of hydroxytyrosol.
-
-
Possible Cause 2: Co-elution of this compound and hydroxytyrosol.
-
Troubleshooting: Under certain reversed-phase HPLC conditions, hydroxytyrosol and its 4-O-glucoside may co-elute.[5] It is crucial to develop a chromatographic method with sufficient resolution to separate these two compounds. Method development may involve adjusting the mobile phase composition, gradient, or selecting a different stationary phase.
-
-
Possible Cause 3: Matrix effects.
-
Troubleshooting: If you are working with complex matrices, other components in the sample may be degrading or reacting. Run a matrix blank under the same storage conditions to identify any interfering peaks.
-
Issue 3: Difficulty in quantifying this compound accurately.
-
Possible Cause 1: Lack of a suitable reference standard.
-
Troubleshooting: Ensure you are using a high-purity, certified reference standard for this compound for calibration.
-
-
Possible Cause 2: Inefficient extraction from the sample matrix.
-
Troubleshooting: Optimize your extraction procedure to ensure complete recovery of the analyte. This may involve testing different extraction solvents, temperatures, and times.
-
-
Possible Cause 3: Instability during sample preparation.
-
Troubleshooting: Keep samples cool during preparation and analyze them as quickly as possible. If delays are unavoidable, store prepared samples at low temperatures and protected from light.
-
Data Presentation
Table 1: Influence of Temperature on the Degradation of Hydroxytyrosol in Aqueous Solution over One Week.
| Temperature | Concentration | Degradation |
| -20°C | 2.5, 25, and 250 mg/L | No significant degradation observed |
| 4°C | 25 mg/L | ~10% |
| Room Temperature (~25°C) | 25 mg/L | ~25% |
Note: This data is for hydroxytyrosol, the primary hydrolysis product of this compound. The degradation of the glucoside itself would first involve hydrolysis, followed by the degradation of the resulting hydroxytyrosol as shown.[4]
Experimental Protocols
Protocol 1: HPLC-DAD Method for the Analysis of this compound and its Degradation Products
This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trichloroacetic acid or Acetic acid (for mobile phase acidification).
-
This compound reference standard.
-
Hydroxytyrosol reference standard.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.01% Trichloroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Gradient Program:
-
0-30 min: 5% B to 25% B
-
30-45 min: 25% B to 50% B
-
45-47 min: 50% B to 100% B
-
47-50 min: Hold at 100% B
-
50-52 min: 100% B to 5% B
-
52-55 min: Hold at 5% B (re-equilibration)[6]
-
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound and hydroxytyrosol in the mobile phase.
-
Generate a calibration curve by plotting peak area against concentration for each analyte.
-
Determine the concentration of the analytes in the samples by interpolating their peak areas from the calibration curve.
-
Mandatory Visualizations
References
- 1. hplc.eu [hplc.eu]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Hydroxytyrosol in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Glucosylation for Hydroxytyrosol 4-O-glucoside Production
Welcome to the technical support center for the optimization of enzymatic glucosylation for the production of Hydroxytyrosol (B1673988) 4-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific biotransformation.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic methods for the glucosylation of hydroxytyrosol?
A1: The primary enzymatic methods for the glucosylation of hydroxytyrosol involve the use of two main classes of enzymes:
-
β-Glucosidases: These enzymes can catalyze the reverse hydrolysis reaction (transglucosylation) to form glucosides. This is often achieved by using a high concentration of a glucose donor. However, a significant challenge with this method is the potential for the enzyme to be inhibited by the glucose product.[1][2]
-
Uridine Diphosphate Glycosyltransferases (UGTs): UGTs are highly specific enzymes that transfer a glucose moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule like hydroxytyrosol.[3] UGTs often offer better regioselectivity, meaning they can target a specific hydroxyl group on the hydroxytyrosol molecule.
Q2: Why is regioselectivity important in the glucosylation of hydroxytyrosol, and how can it be controlled?
A2: Hydroxytyrosol has two hydroxyl groups on its catechol ring (at the 3- and 4-positions) and a primary hydroxyl group on its ethyl side chain. Regioselectivity is crucial to ensure that the glucose molecule is attached to the desired position, in this case, the 4-position of the catechol ring to produce Hydroxytyrosol 4-O-glucoside. Lack of regioselectivity can lead to a mixture of different glucosides, complicating purification and reducing the yield of the target compound.[4]
Controlling regioselectivity can be achieved by:
-
Enzyme Selection: Different enzymes exhibit different regioselectivities. Screening various β-glucosidases or UGTs is a common strategy to find an enzyme that favors the 4-O-glucosylation.
-
Enzyme Engineering: Modifying the enzyme's active site through protein engineering can alter its substrate binding and enhance regioselectivity towards the desired hydroxyl group.
Q3: What are the typical starting materials and reagents for this enzymatic reaction?
A3: The key components for the enzymatic synthesis of this compound are:
-
Hydroxytyrosol: The acceptor molecule.
-
Glucose Donor:
-
For β-glucosidases, a high concentration of glucose or other inexpensive glucose sources can be used.
-
For UGTs, an activated sugar donor like UDP-glucose is required.
-
-
Enzyme: A suitable β-glucosidase or UGT.
-
Buffer Solution: To maintain the optimal pH for enzyme activity.
-
Co-solvents (optional): Organic solvents may sometimes be used to improve the solubility of hydroxytyrosol.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the glucosylation reaction can be monitored by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient elution of an acidified aqueous solvent (e.g., water with phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile.[5][6] By analyzing samples at different time points, you can quantify the consumption of hydroxytyrosol and the formation of this compound. It is important to develop a method that can separate hydroxytyrosol from its glucoside, as they can sometimes co-elute.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. 2. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 3. Enzyme Inhibition: Product inhibition (e.g., by glucose for β-glucosidases) or substrate inhibition can occur.[1] 4. Insufficient Glucose Donor: The concentration of the glucose donor may be too low. | 1. Verify Enzyme Activity: Test the enzyme activity using a standard substrate. 2. Optimize Reaction Conditions: Perform small-scale experiments to determine the optimal pH, temperature, and buffer. Refer to the literature for the specific enzyme's optimal conditions. 3. Address Inhibition: For β-glucosidases, consider strategies to remove glucose from the reaction mixture as it is formed, or use a higher initial concentration of the glucose donor. For substrate inhibition, optimize the hydroxytyrosol concentration. 4. Increase Glucose Donor Concentration: Gradually increase the concentration of the glucose donor and monitor the effect on product yield. |
| Low Yield of this compound | 1. Poor Regioselectivity: The enzyme may be producing a mixture of different glucosides. 2. Product Hydrolysis: The formed glucoside may be hydrolyzed back to hydroxytyrosol and glucose, especially with β-glucosidases. 3. Reaction Equilibrium: The reaction may have reached equilibrium with a low product concentration. | 1. Screen for a More Regioselective Enzyme: Test different enzymes to find one with higher selectivity for the 4-OH group. 2. Minimize Hydrolysis: Stop the reaction at the optimal time point before significant hydrolysis occurs. Immobilizing the enzyme can sometimes help in shifting the equilibrium towards synthesis. 3. Shift the Equilibrium: Increase the concentration of the glucose donor or remove the product from the reaction mixture as it is formed. |
| Formation of Multiple Products (Byproducts) | 1. Lack of Regioselectivity: As mentioned above, glucosylation at other hydroxyl groups. 2. Formation of Diglucosides: Further glucosylation of the mono-glucoside product. 3. Oxidation of Hydroxytyrosol: Hydroxytyrosol is susceptible to oxidation, leading to the formation of colored byproducts. | 1. Improve Regioselectivity: See solutions for "Low Yield". 2. Optimize Reaction Time and Substrate Ratio: Stop the reaction before significant diglucoside formation occurs. Adjust the molar ratio of hydroxytyrosol to the glucose donor. 3. Minimize Oxidation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants to the reaction mixture if they do not interfere with the enzyme. |
| Difficulty in Purifying this compound | 1. Co-elution with Starting Material: Hydroxytyrosol and its glucoside may have similar retention times in HPLC.[5] 2. Presence of Multiple Glucoside Isomers: Poor regioselectivity leads to a mixture of isomers that are difficult to separate. 3. Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, and enzyme can complicate purification. | 1. Optimize HPLC Method: Adjust the gradient, mobile phase composition, or try a different column to improve separation.[5] 2. Improve Reaction Selectivity: Address the root cause of poor regioselectivity during the synthesis. 3. Use Appropriate Purification Techniques: Consider column chromatography with stationary phases like Sephadex LH-20 or C18 silica (B1680970) gel.[7][8] Preparative HPLC can also be used for high-purity isolation.[5] |
Experimental Protocols
General Protocol for Enzymatic Glucosylation of Hydroxytyrosol
This protocol provides a general framework. Optimal conditions will vary depending on the specific enzyme used.
-
Reaction Setup:
-
Dissolve hydroxytyrosol in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Add the glucose donor (e.g., UDP-glucose for UGTs, or a high concentration of glucose for β-glucosidases).
-
Initiate the reaction by adding the enzyme (e.g., a commercially available β-glucosidase or a purified UGT).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-50 °C) with gentle agitation.
-
-
Reaction Monitoring:
-
Withdraw aliquots at regular intervals and quench the reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze the samples by HPLC to determine the conversion of hydroxytyrosol and the yield of this compound.
-
-
Reaction Termination and Product Purification:
-
Once the optimal yield is reached, terminate the reaction by denaturing the enzyme (e.g., by heating or adding a solvent).
-
Remove the denatured enzyme by centrifugation or filtration.
-
Purify the this compound from the supernatant using column chromatography (e.g., Sephadex LH-20 or preparative HPLC).[5][8]
-
Quantitative Data Summary
The following tables summarize typical ranges for key experimental parameters. These are starting points and should be optimized for each specific enzyme and experimental setup.
Table 1: Reaction Conditions for Enzymatic Glucosylation
| Parameter | Typical Range | Notes |
| pH | 6.0 - 8.0 | Highly dependent on the specific enzyme. |
| Temperature | 30 - 60 °C | Enzyme stability and activity are temperature-dependent. |
| Hydroxytyrosol Concentration | 1 - 50 mM | Higher concentrations may lead to substrate inhibition. |
| Glucose Donor Concentration | 2-10 fold molar excess to hydroxytyrosol | A high excess is often needed for transglucosylation reactions. |
| Enzyme Concentration | 1 - 10 mg/mL | Higher concentrations can increase the reaction rate but also the cost. |
| Reaction Time | 1 - 48 hours | Monitor progress to determine the optimal time for maximum yield. |
Table 2: HPLC Analysis Parameters
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid[5] |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection Wavelength | 280 nm |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the enzymatic synthesis of this compound.
Troubleshooting Logic
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enzymatic synthesis of Hydroxytyrosol from Oleuropein for valorization of an agricultural waste - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Synthesis of a Novel Neuroprotective Hydroxytyrosyl Glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"Matrix effects in the analysis of Hydroxytyrosol 4-O-glucoside in complex samples"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Hydroxytyrosol (B1673988) 4-O-glucoside in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Hydroxytyrosol 4-O-glucoside?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2] In the analysis of this compound, complex matrices such as plasma, urine, or olive pulp contain numerous endogenous components that can interfere with its ionization in the mass spectrometer source.
Q2: How can I quantitatively assess the extent of matrix effects in my analysis?
A2: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of the analyte in a spiked blank matrix sample to the peak area in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:
-
Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Solvent)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Ideally, the matrix factor should be between 0.75 and 1.25.[3]
Q3: What is the best internal standard to use for the analysis of this compound?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, allowing them to experience and compensate for the same matrix effects. If a SIL internal standard is not available, a structurally similar compound can be used, but it must be demonstrated to behave similarly to the analyte.
Q4: In which common sample types is this compound found?
A4: this compound is a significant phenolic compound in olive fruits (pulp), vegetation water, and pomace from olive oil processing.[4] Its concentration in olive pulp tends to increase with maturation.[4] However, it is generally not detected in olive oil itself due to its degradation during processing.[4]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Mismatch between the injection solvent and the initial mobile phase composition.
-
Solution: Reconstitute the final sample extract in a solvent that is weaker than or the same as the initial mobile phase.[1]
-
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution: Adjust the pH of the mobile phase or try a column with a different stationary phase chemistry.
-
-
Possible Cause: Column degradation.
-
Solution: Flush the column according to the manufacturer's instructions or replace the column if necessary.[1]
-
Issue 2: Low or No Signal/Peak for this compound
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Solution: Optimize the extraction procedure. For olive pulp or by-products, an extraction with 80% methanol (B129727) in water has been shown to be effective.[5] For plasma or urine, solid-phase extraction (SPE) is a common and effective cleanup method.[6]
-
-
Possible Cause: Analyte degradation.
-
Solution: Ensure proper sample handling and storage. For plasma samples, consider adding a stabilizer like citric acid immediately after collection.[7]
-
-
Possible Cause: Significant ion suppression.
-
Solution: Implement strategies to mitigate matrix effects as outlined in the "Strategies to Mitigate Matrix Effects" section below.
-
Issue 3: High Variability in Results Between Replicate Injections
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation.
-
-
Possible Cause: Variable matrix effects between different sample lots.
-
Solution: Assess the matrix effect across multiple batches of your blank matrix. If significant variability is observed, matrix-matched calibration standards for each batch may be necessary.[3]
-
-
Possible Cause: Carryover from previous injections.
-
Solution: Optimize the wash steps in your autosampler and analytical method. Injecting a blank solvent after a high concentration standard can confirm if carryover is occurring.
-
Data Presentation: Quantitative Analysis of Matrix Effects
The following table summarizes typical analytical parameters and matrix effects for Hydroxytyrosol and its metabolites in various matrices. Data for this compound is limited, and values for Hydroxytyrosol are provided as a close reference.
| Analyte | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | LOD/LOQ | Reference |
| Hydroxytyrosol | Plasma | SPE (Oasis HLB) | ~100 | Not specified | 37 ng/mL (LOD) | [8] |
| Free Hydroxytyrosol | Plasma | Protein precipitation, derivatization, SPE | Not specified | Not specified | 0.3 ng/mL (LOD) | [6] |
| Hydroxytyrosol Metabolites | Urine | Dilution and filtration | Not specified | 66 (significant suppression) | Not specified | [9] |
| Hydroxytyrosol | Urine | LC-MS/MS method developed | Method validated for linearity, imprecision, recovery, and carryover | Not specified | Method validated | [10] |
| Hydroxytyrosol Metabolites | Plasma | GC-MS method | 42-60 | Not specified | <1.5 mg/L (LOQ) |
Experimental Protocols
Protocol 1: Extraction of this compound from Olive Pulp/Alperujo
This protocol is adapted from a method described for the analysis of phenolic compounds in olive oil solid waste.[5]
-
Sample Homogenization: Homogenize the olive pulp sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Add 15 mL of 80% methanol in water.
-
Agitate gently at room temperature for 30 minutes.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction on the pellet with 10 mL of 80% methanol in water.
-
-
Solvent Evaporation:
-
Pool the supernatants.
-
Evaporate the methanol under a stream of nitrogen to obtain an aqueous extract.
-
-
Filtration:
-
Filter the aqueous extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Hydroxytyrosol from Plasma
This protocol is based on a method for the analysis of Hydroxytyrosol in plasma.[8]
-
Sample Pre-treatment:
-
Acidify the plasma sample.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge with methanol followed by acidified water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with water.
-
Wash the cartridge with 5% methanol in water.
-
-
Elution:
-
Elute Hydroxytyrosol with methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting analytical issues.
Caption: General experimental workflow for sample preparation.
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxytyrosol 4-beta-D-glucoside, an important phenolic compound in olive fruits and derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of free hydroxytyrosol in human plasma following the administration of olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [repositori.upf.edu]
- 8. Determination of hydroxytyrosol in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. experts.umn.edu [experts.umn.edu]
"Minimizing the degradation of Hydroxytyrosol 4-O-glucoside during extraction"
Welcome to the technical support center for the extraction of Hydroxytyrosol (B1673988) 4-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this valuable compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide: Minimizing Degradation of Hydroxytyrosol 4-O-glucoside
This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.
Issue 1: Low yield of this compound and unexpectedly high levels of Hydroxytyrosol.
-
Potential Cause: This is a strong indicator that the glycosidic bond of this compound is being cleaved, releasing free Hydroxytyrosol. This can be due to several factors:
-
Enzymatic Hydrolysis: The presence of active β-glucosidase enzymes in the plant material is a primary cause of degradation. These enzymes are naturally present and become active when cell compartments are disrupted during sample preparation and extraction.
-
Acid or Alkaline Hydrolysis: Extreme pH conditions during extraction can catalyze the hydrolysis of the glycosidic linkage.
-
Thermal Degradation: High temperatures used during extraction can lead to the breakdown of the glucoside.
-
-
Solutions:
-
Enzyme Deactivation:
-
Drying: Drying fresh plant material, such as olive leaves, at room temperature is an effective method to preserve oleuropein (B1677263) (a precursor to Hydroxytyrosol) from degradation by β-glucosidase.[1] Higher temperatures for drying are not recommended as they can degrade the target compounds.[1]
-
Solvent Shock: Immediately immersing the fresh or frozen plant material in a cold organic solvent like methanol (B129727) or ethanol (B145695) can help to denature enzymes.
-
-
Optimize Extraction pH:
-
Control Temperature:
-
Perform extractions at room temperature or below. Studies on the stability of the related compound, hydroxytyrosol, show that storage is best at -20°C, with significant degradation occurring at 4°C and room temperature over time.[4] While this data is for the aglycone, it highlights the temperature sensitivity of these phenolic compounds.
-
-
Choose an Appropriate Solvent System:
-
A mixture of methanol and water (e.g., 80% methanol) has been successfully used to extract this compound while minimizing degradation.[5]
-
-
Issue 2: Inconsistent extraction yields of this compound between batches.
-
Potential Cause:
-
Variability in Plant Material: The concentration of this compound can vary significantly depending on the age of the plant, growing conditions, and time of harvest.[5]
-
Inconsistent Sample Handling: Differences in the time between harvesting and processing, as well as storage conditions, can lead to varying degrees of enzymatic degradation.
-
Changes in Extraction Parameters: Minor, unrecorded variations in extraction time, temperature, or solvent composition can impact recovery.
-
-
Solutions:
-
Standardize Plant Material:
-
Whenever possible, use plant material from the same source, harvested at the same time and developmental stage.
-
-
Consistent Sample Pre-treatment:
-
Implement a standardized protocol for sample drying, grinding, and storage. If using fresh material, process it immediately after harvesting or flash-freeze and store at -80°C.
-
-
Maintain Strict Control Over Extraction Conditions:
-
Carefully monitor and record all extraction parameters, including solvent ratios, temperature, pH, and extraction time, for each batch.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during extraction?
A1: The primary degradation pathway is the enzymatic hydrolysis of the glycosidic bond by β-glucosidase, which is naturally present in the plant matrix.[1] This reaction cleaves the glucose molecule from Hydroxytyrosol, leading to a decrease in the concentration of the glucoside and a corresponding increase in free Hydroxytyrosol.[5] Acid-catalyzed hydrolysis and thermal degradation can also contribute to its breakdown.[3]
Q2: What is a recommended "mild" extraction method to preserve this compound?
A2: A recommended mild extraction method involves using a solvent mixture of 80% methanol in water at room temperature with gentle agitation.[5] This method has been used to successfully quantify both Hydroxytyrosol and its 4-O-glucoside in olive by-products, indicating its suitability for preserving the glucoside form.
Q3: How can I confirm if degradation of this compound is occurring in my extracts?
A3: You can confirm degradation by using an analytical technique like High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). This method allows for the separation and quantification of both this compound and free Hydroxytyrosol.[5][6] A significant decrease in the peak corresponding to the glucoside and a simultaneous increase in the peak for Hydroxytyrosol would confirm degradation.
Q4: Does the ionic content of the extraction solvent affect the stability of these compounds?
A4: While direct studies on this compound are limited, research on hydroxytyrosol has shown that the presence of salts in aqueous solutions can promote its oxidation and degradation.[4] Therefore, it is advisable to use purified water (e.g., deionized or distilled) when preparing aqueous solvent mixtures for extraction to minimize potential degradation.
Data Presentation
Table 1: Factors Influencing the Degradation of this compound During Extraction
| Factor | Effect on Degradation | Recommended Conditions to Minimize Degradation |
| Temperature | High temperatures accelerate hydrolysis and oxidation. | Perform extraction at room temperature or below. Store extracts at -20°C.[4] |
| pH | Acidic or alkaline conditions can catalyze hydrolysis. Acidic pH can favor β-glucosidase activity. | Maintain a neutral or slightly acidic pH (around 5-6). |
| Enzymes (β-glucosidase) | Catalyzes the hydrolysis of the glycosidic bond. | Deactivate enzymes by drying plant material at room temperature or by solvent shock.[1] |
| Solvent | The choice of solvent can influence extraction efficiency and compound stability. | 80% methanol in water is a proven mild solvent system.[5] |
| Ionic Content | High ionic content in aqueous solutions can promote degradation of the aglycone.[4] | Use purified water for extractions. |
Experimental Protocols
Protocol 1: Mild Extraction of this compound from Plant Material
This protocol is based on a method successfully used for the analysis of this compound from olive by-products.[5]
-
Sample Preparation:
-
If using fresh plant material, either process immediately or flash-freeze in liquid nitrogen and store at -80°C.
-
If using dried material, ensure it was dried at room temperature in the dark to preserve the compounds.[1]
-
Grind the material to a fine powder.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material.
-
Add 15 mL of 80% methanol in water.
-
Agitate gently at room temperature for 30 minutes.
-
Filter the mixture through a Büchner funnel.
-
Repeat the extraction on the residue twice more with 10 mL of 80% methanol for each extraction.
-
Pool the filtered extracts.
-
-
Solvent Removal:
-
Evaporate the methanol from the pooled extracts using a rotary evaporator at a low temperature (e.g., < 40°C) to obtain an aqueous extract.
-
-
Analysis:
-
Analyze the aqueous extract using a validated HPLC-DAD method to quantify this compound and Hydroxytyrosol.
-
Protocol 2: HPLC-DAD Analysis of Hydroxytyrosol and its 4-O-glucoside
This is a general protocol outline based on methods described in the literature.[5][6]
-
Chromatographic System:
-
An HPLC system equipped with a Diode-Array Detector.
-
-
Column:
-
A C18 reversed-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm).
-
-
Mobile Phase:
-
A gradient elution is typically used. For example:
-
Solvent A: 0.01% trichloroacetic acid in water.
-
Solvent B: Acetonitrile.
-
-
A suitable gradient could be: 95% A to 75% A over 30 minutes, followed by a wash and re-equilibration.
-
-
Detection:
-
Monitor the absorbance at 280 nm.
-
-
Quantification:
-
Use certified reference standards of Hydroxytyrosol and, if available, this compound to create calibration curves for quantification.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Increasing Antioxidant Activity in Food Waste Extracts by β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Hydroxytyrosol in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 5. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols for Hydroxytyrosol 4-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Hydroxytyrosol (B1673988) 4-O-glucoside during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of Hydroxytyrosol 4-O-glucoside?
A1: The most prevalent impurities include unconjugated hydroxytyrosol, other phenolic compounds (e.g., oleuropein (B1677263) and its derivatives), sugars such as glucose and mannitol (B672) which have similar molecular weights, and residual solvents from the extraction process. The co-elution of hydroxytyrosol with its 4-O-glucoside is a significant challenge in reversed-phase chromatography[1].
Q2: What is the typical stability of this compound during purification?
A2: this compound, like many phenolic glycosides, can be susceptible to degradation under certain conditions. It is particularly sensitive to acidic hydrolysis, which can cleave the glycosidic bond to yield hydroxytyrosol and glucose[2]. It is advisable to maintain a neutral or slightly acidic pH and avoid high temperatures during processing to minimize degradation.
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: A multi-step approach is often the most effective. This typically involves initial fractionation using techniques like Solid-Phase Extraction (SPE) with resins such as C18 or macroporous resins (e.g., NKA-II), followed by high-resolution purification using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column[2][3].
Q4: How can I confirm the purity of my final this compound product?
A4: Purity is typically assessed using analytical High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Mass Spectrometry (HPLC-MS). Purity is determined by calculating the peak area percentage of the target compound in the chromatogram, and the identity can be confirmed by comparing the retention time and UV-Vis spectrum with a certified reference standard[4][5].
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Sorbent-Analyte Mismatch: The C18 sorbent may not be retaining the polar glucoside effectively. | - Ensure proper conditioning and equilibration of the SPE cartridge. - Consider using a more polar sorbent or a mixed-mode sorbent with both reversed-phase and ion-exchange properties. |
| Inappropriate Elution Solvent: The elution solvent is not strong enough to desorb the analyte. | - Increase the polarity of the elution solvent. A gradient of methanol (B129727) or ethanol (B145695) in water is often effective. For example, a stepwise elution with increasing concentrations of ethanol (e.g., 10%, 20%, 30%, 40%, 50%) can be used[6]. | |
| Sample Overload: The amount of crude extract applied exceeds the binding capacity of the SPE cartridge. | - Reduce the amount of sample loaded onto the cartridge. - Increase the bed mass of the sorbent. | |
| Co-elution of Impurities | Similar Polarity of Impurities: Sugars and other polar compounds may have similar retention behavior to the glucoside. | - Optimize the wash step with a solvent that is strong enough to remove weakly bound impurities but not elute the target compound. A low percentage of organic solvent in water can be effective. |
| Presence of Less Polar Compounds: Less polar phenolic compounds may elute with the target analyte. | - Employ a multi-step elution protocol. After loading, wash with a non-polar solvent to remove lipids, followed by a polar wash, and then elute the target compound with a solvent of intermediate polarity. |
Preparative HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the hydroxyl groups of the analyte, causing peak tailing. | - Use a mobile phase with a slightly acidic pH (e.g., with 0.1-0.2% acetic or formic acid) to suppress the ionization of silanol groups[4]. - Employ an end-capped HPLC column specifically designed for polar compounds. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or the concentration of the sample. | |
| Co-elution of Hydroxytyrosol and its 4-O-glucoside | Insufficient Resolution: The mobile phase composition is not optimal for separating these closely related compounds. | - Optimize the gradient elution program. A shallow gradient with a slow increase in the organic solvent (e.g., methanol or acetonitrile) concentration can improve separation[1][7]. - Adjust the mobile phase pH to potentially alter the retention characteristics of the two compounds differently. |
| Variable Retention Times | Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions between injections. | - Increase the equilibration time between runs to at least 10 column volumes. |
| Mobile Phase Instability: The mobile phase composition is changing over time. | - Ensure the mobile phase is well-mixed and degassed. If using buffered solutions, check for precipitation. | |
| High Backpressure | Column Frit Blockage: Particulate matter from the sample or mobile phase has clogged the column inlet frit. | - Filter all samples and mobile phases through a 0.45 µm filter before use. - Use a guard column to protect the analytical column. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Purification
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 g sorbent mass) by passing 15 mL of methanol followed by 30 mL of acidified water (pH ~4) through the cartridge.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the equilibration solvent (acidified water) and load it onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 5.5 mL of water to remove highly polar impurities like sugars.
-
(Optional) For extracts rich in non-polar compounds, a pre-wash with a non-polar solvent like hexane (B92381) can be performed before the aqueous wash.
-
-
Elution: Elute the this compound using a stepwise gradient of ethanol in water (e.g., 11 mL of 10% ethanol, followed by 11 mL of 30% ethanol). Collect fractions and analyze by analytical HPLC to identify the fractions containing the highest purity of the target compound.
-
Fraction Pooling and Concentration: Pool the fractions with the highest purity and concentrate them under reduced pressure at a temperature below 40°C.
Protocol 2: Preparative HPLC for High-Purity Isolation
-
Sample Preparation: Dissolve the concentrated fraction from SPE in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.2% acetic acid.
-
Mobile Phase B: Methanol.
-
Gradient Program: A linear gradient from 5% to 35% B over 10 minutes, followed by a wash with a higher concentration of B and re-equilibration at the initial conditions[4].
-
Flow Rate: 1.5 mL/min.
-
Detection: 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Analysis and Post-Processing: Analyze the purity of the collected fractions using analytical HPLC. Pool the high-purity fractions and remove the solvent under reduced pressure.
Protocol 3: Crystallization for Final Polishing
-
Solvent Selection: Identify a solvent system where this compound is sparingly soluble at room temperature but readily soluble when heated. Mixtures of polar solvents like ethanol/water or methanol/water are good starting points.
-
Dissolution: Dissolve the purified compound from preparative HPLC in a minimal amount of the hot solvent system.
-
Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation and Drying: Isolate the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques for Hydroxytyrosol-Rich Extracts
| Purification Technique | Stationary/Mobile Phase | Recovery of Hydroxytyrosol (%) | Purity of Hydroxytyrosol (mg/g of extract) | Reference |
| Liquid-Liquid Extraction (LLE) | Ethyl acetate | 88.8 | 118 | [3] |
| Solid-Phase Extraction (SPE) | C18 | - | 529 | [3] |
| Solid-Phase Extraction (SPE) | DSC-8 | - | 873 | [3] |
| Solid-Phase Extraction (SPE) | Purosorb PAD910 | - | 523 | [3] |
| Macroporous Resin | NKA-II / 75% Ethanol | - | Purity increased from 2.27% to 9.25% | [2] |
Note: The data above is for hydroxytyrosol, as specific quantitative data for this compound is limited in the reviewed literature. These values can serve as a preliminary guide for optimizing the purification of the glucoside.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for addressing low purity issues.
References
- 1. Hydroxytyrosol 4-beta-D-glucoside, an important phenolic compound in olive fruits and derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. repositorio.lneg.pt [repositorio.lneg.pt]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioavailability of Hydroxytyrosol 4-O-glucoside versus Hydroxytyrosol in Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of Hydroxytyrosol (B1673988) 4-O-glucoside and its aglycone, hydroxytyrosol, in humans. Due to a lack of direct head-to-head clinical trials, this comparison synthesizes data from studies on hydroxytyrosol and related glycosides, such as oleuropein (B1677263), to infer the pharmacokinetic profile of Hydroxytyrosol 4-O-glucoside.
Executive Summary
Hydroxytyrosol, a potent antioxidant phenol (B47542) found in olives and olive oil, is readily absorbed in humans, albeit with extensive first-pass metabolism. It is primarily found in circulation as glucuronide and sulfate (B86663) conjugates. The bioavailability of its glycosidic forms, such as this compound, is believed to be contingent on the initial hydrolysis of the glycosidic bond in the gastrointestinal tract to release the free hydroxytyrosol aglycone, which is then absorbed and metabolized. While direct comparative data is lacking, evidence from studies on oleuropein, a more complex hydroxytyrosol glycoside, suggests that the glucoside form may lead to a delayed time to reach maximum plasma concentration (Tmax) compared to the administration of free hydroxytyrosol. The overall bioavailability, in terms of total absorbed hydroxytyrosol metabolites, may be comparable, but further research is warranted to confirm this.
Quantitative Data Comparison
The following table summarizes key pharmacokinetic parameters for hydroxytyrosol based on human clinical studies. Data for this compound is inferred from studies on oleuropein, as direct human pharmacokinetic data for isolated this compound is not currently available.
| Pharmacokinetic Parameter | Hydroxytyrosol (from Olive Oil/Supplements) | This compound (Inferred from Oleuropein Studies) | Reference |
| Tmax (Time to Maximum Plasma Concentration) | ~32 - 64 minutes | Potentially delayed, ~64 - 93 minutes | [1][2] |
| Cmax (Maximum Plasma Concentration) | Variable, dependent on dose and matrix | Variable, dependent on dose and hydrolysis efficiency | [1][2] |
| Major Metabolites | Hydroxytyrosol-glucuronides, Hydroxytyrosol-sulfates, Homovanillic acid | Hydroxytyrosol-glucuronides, Hydroxytyrosol-sulfates, Homovanillic acid | [1][2] |
| Bioavailability | Readily absorbed but extensive first-pass metabolism | Dependent on intestinal hydrolysis to hydroxytyrosol | [1][2] |
Note: The data presented is a synthesis from multiple studies and is subject to variations based on dosage, formulation, and individual metabolic differences.
Experimental Protocols
Detailed methodologies from key studies are provided below to allow for critical evaluation and replication.
Study on Hydroxytyrosol Bioavailability from Virgin Olive Oil
-
Study Design: A randomized, controlled, crossover study.
-
Participants: Healthy human volunteers.
-
Intervention: A single oral dose of 25 mL of virgin olive oil.
-
Blood Sampling: Plasma samples were collected at baseline (0 hours) and at various time points up to 12 hours post-ingestion.
-
Urine Collection: Urine samples were collected over a 24-hour period.
-
Analytical Method: Hydroxytyrosol and its metabolites in plasma and urine were quantified using capillary gas chromatography-mass spectrometry (GC-MS) following enzymatic and acidic hydrolysis to release the conjugated forms.[1]
Study on Oleuropein and Hydroxytyrosol Bioavailability from Olive Leaf Extract
-
Study Design: A randomized trial.
-
Participants: Nine healthy volunteers.
-
Intervention: Single oral doses of either encapsulated or liquid olive leaf extract containing 51.1 mg or 76.6 mg of oleuropein and 9.7 mg or 14.5 mg of hydroxytyrosol.
-
Blood Sampling: Plasma samples were collected at fixed intervals for 24 hours post-ingestion.
-
Urine Collection: Urine samples were collected over a 24-hour period.
-
Analytical Method: Phenolic compounds in plasma and urine were analyzed by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathways of hydroxytyrosol and the proposed absorption and metabolism of this compound, along with a typical experimental workflow for a bioavailability study.
Conclusion
References
A Comparative Guide to the Antioxidant Activities of Hydroxytyrosol 4-O-glucoside and Oleuropein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of two prominent olive polyphenols: Hydroxytyrosol (B1673988) 4-O-glucoside and Oleuropein (B1677263). The information presented is based on available experimental data to assist researchers and professionals in drug development and related fields in understanding the potential of these compounds.
Executive Summary
Both Hydroxytyrosol 4-O-glucoside and oleuropein are significant phenolic compounds found in olives and olive products, known for their health-promoting properties. While extensive research has been conducted on the antioxidant capacity of oleuropein and its aglycone, hydroxytyrosol, specific comparative data for this compound is less abundant. This guide compiles the available quantitative data, details the experimental methodologies used for their assessment, and visualizes the key signaling pathways involved in their antioxidant action.
Data Presentation: Quantitative Comparison of Antioxidant Activity
The following tables summarize the available quantitative data on the antioxidant activity of this compound and oleuropein from various in vitro assays. It is important to note that direct comparative studies are limited, and the data has been compiled from different sources.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 Value (µg/mL) | Source |
| This compound | 2.10 | |
| Oleuropein | 13.8 ± 0.8 | [1] |
| Hydroxytyrosol (for reference) | 0.57 |
Note: IC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | EC50 Value (µg/mL) | Source |
| This compound | Data not available | |
| Oleuropein | 16.1 ± 1.2 | [1] |
Note: EC50 is the effective concentration required to decrease the initial ABTS concentration by 50%. A lower EC50 value indicates higher antioxidant activity.
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | FRAP Value (mg Trolox equivalent/g) | Source |
| This compound | Data not available | |
| Oleuropein | 281.8 ± 22.8 | [1] |
Note: A higher FRAP value indicates a greater reducing capacity and thus, higher antioxidant activity.
Table 4: ORAC (Oxygen Radical Absorbance Capacity) Assay
| Compound | ORAC Value (µmol Trolox equivalents/g) | Source |
| This compound | Data not available | |
| Oleuropein | Data available, but varies significantly with assay conditions | [2] |
Note: A higher ORAC value indicates a greater capacity to neutralize peroxyl radicals.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized and may be subject to minor variations between different studies.
DPPH Radical Scavenging Assay
The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Caption: Workflow for the ABTS radical cation decolorization assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Signaling Pathways in Antioxidant Action
Both oleuropein and its metabolite hydroxytyrosol exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators. While specific data for this compound is limited, its activity is likely influenced by its hydrolysis to hydroxytyrosol.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.
Caption: Activation of the Nrf2 antioxidant response pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, which is closely linked to oxidative stress.
Caption: Inhibition of the NF-κB inflammatory pathway.
Conclusion
The available data indicates that both this compound and oleuropein possess antioxidant activity. Based on the limited DPPH assay data, oleuropein appears to have a stronger radical scavenging capacity than this compound. However, it is crucial to note that the aglycone, hydroxytyrosol, is a very potent antioxidant, suggesting that the in vivo activity of its glucoside may be significant following hydrolysis. Both oleuropein and hydroxytyrosol have been shown to modulate key signaling pathways, such as Nrf2 and NF-κB, which are critical in the cellular defense against oxidative stress and inflammation.[3][4][5]
Further direct comparative studies employing a range of antioxidant assays are necessary to fully elucidate the relative antioxidant potencies of this compound and oleuropein. Such research will be invaluable for the development of new therapeutic agents and functional foods.
References
- 1. In vitro antioxidant activity of olive leaf extract (Olea europaea L.) and its protective effect on oxidative damage in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extra Virgin Olive Oil Polyphenols: Modulation of Cellular Pathways Related to Oxidant Species and Inflammation in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Extra Virgin Olive Oil Polyphenols: Modulation of Cellular Pathways Related to Oxidant Species and Inflammation in Aging | Semantic Scholar [semanticscholar.org]
- 5. Extra Virgin Olive Oil Polyphenols: Modulation of Cellular Pathways Related to Oxidant Species and Inflammation in Aging | MDPI [mdpi.com]
Stability Showdown: Hydroxytyrosol 4-O-glucoside vs. its Aglycone, Hydroxytyrosol
A Comparative Guide for Researchers and Drug Development Professionals
The potent antioxidant and cardioprotective properties of hydroxytyrosol (B1673988) (HT), a phenolic compound found in olives, have garnered significant interest in the pharmaceutical and nutraceutical industries. However, its susceptibility to oxidation presents a challenge for its application. A naturally occurring alternative, hydroxytyrosol 4-O-glucoside (Glu-HT), offers a potential solution. This guide provides a comprehensive comparison of the stability of these two molecules, supported by experimental data, to aid researchers in selecting the optimal compound for their specific applications.
Key Findings at a Glance
Glycosylation at the 4-position of hydroxytyrosol significantly enhances its stability, particularly against oxidation, while the aglycone, hydroxytyrosol, exhibits greater antioxidant activity. The choice between the two compounds will therefore depend on the specific requirements of the application, balancing the need for stability during processing and storage against the desired level of immediate antioxidant efficacy.
Chemical Stability Comparison
Hydroxytyrosol's stability is highly dependent on environmental conditions such as temperature, pH, and the presence of metal ions. In contrast, its glycosylated form, this compound, demonstrates superior stability under oxidative stress.
Hydroxytyrosol (Aglycone) Stability
Studies have shown that hydroxytyrosol is prone to degradation, particularly in aqueous solutions at room temperature and in the presence of metal ions. The catechol structure of hydroxytyrosol is susceptible to oxidation, which can be accelerated by factors such as increased pH and the presence of dissolved oxygen.
Table 1: Stability of Hydroxytyrosol in Aqueous Solutions under Various Conditions [1][2]
| Concentration (mg/L) | Storage Temperature | Degradation after 7 days |
| 2.5 | Room Temperature (~25°C) | Complete degradation after 2 days |
| 2.5 | 4°C | Complete degradation after 4 days |
| 25 | Room Temperature (~25°C) | ~25% |
| 25 | 4°C | ~10% |
| 250 | Room Temperature (~25°C) | ~25% |
| 250 | 4°C | ~10% |
| All concentrations | -20°C | No significant degradation |
Data sourced from Zafra-Gómez et al. (2011).
The presence of ions in aqueous solutions can also significantly impact the stability of hydroxytyrosol.
Table 2: Influence of Ionic Content on Hydroxytyrosol Degradation in Aqueous Solution at Room Temperature [1][2]
| Water Type | Key Ions | Degradation after 5 days |
| Milli-Q Water | - | ~8% |
| Low Mineralization Water | Low levels of Ca²⁺, Mg²⁺ | ~17% |
| High Mineralization Water | Higher levels of Ca²⁺, Mg²⁺ | ~55% |
| Tap Water | High levels of Ca²⁺, Mg²⁺ | ~90% |
Data sourced from Zafra-Gómez et al. (2011).
This compound Stability
Recent research has demonstrated that the glycosylation of hydroxytyrosol at the para-position, resulting in this compound, significantly enhances its stability. This increased stability is attributed to the protection of the hydroxyl group by the glucose moiety, which hinders oxidation of the catechol ring. Studies have shown that this glycosylated form exhibits high stability even under conditions that promote catechol oxidation.
While direct comparative kinetic data under identical controlled conditions is limited, observations from the analysis of olive by-products support the enhanced stability of the glucoside. In these complex matrices, the concentration of this compound tends to decrease over time, with a corresponding increase in the concentration of free hydroxytyrosol, indicating the gradual hydrolysis of the more stable glucoside.[3][4][5][6]
Antioxidant Activity
While glycosylation enhances stability, it has been shown to reduce the immediate antioxidant activity. Hydroxytyrosol is reported to be approximately 3.7 times more active as a radical scavenger than its 4-O-glucoside counterpart. This is because the antioxidant activity of hydroxytyrosol is primarily due to its free hydroxyl groups, which are masked in the glycosylated form. However, the glucoside can be hydrolyzed back to the active aglycone, suggesting it can act as a pro-drug, releasing the more potent antioxidant over time.
Experimental Protocols
Stability Assessment of Hydroxytyrosol in Aqueous Solutions
A study by Zafra-Gómez et al. provides a detailed protocol for assessing the stability of hydroxytyrosol.
-
Sample Preparation: Solutions of hydroxytyrosol at concentrations of 2.75, 27.5, and 275.0 mg/L were prepared in Milli-Q water. These solutions were then stored under different temperature conditions: -20°C, 4°C, and room temperature (approximately 25°C).
-
Analysis: Aliquots were taken at various time points (0, 0.5, 1, 2, 4, and 7 days) and analyzed by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to determine the concentration of remaining hydroxytyrosol.[1]
-
Instrumentation: A Waters UPLC liquid chromatograph equipped with a mass spectrometer was used. The mobile phase consisted of 0.1% (v/v) acetic acid in water (solvent A) and acetonitrile (B52724) (solvent B) with an isocratic elution of 95% A and 5% B.[1]
Analysis of Hydroxytyrosol and its Glucoside in Olive By-products
The evolution of hydroxytyrosol and this compound in olive by-products has been studied using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
-
Extraction: Phenolic compounds are extracted from the olive by-product matrix using a suitable organic solvent.
-
Analysis: The extract is analyzed by HPLC-DAD to separate and quantify hydroxytyrosol and this compound.[4][5][6]
Diagrams
Caption: Hydrolysis of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. Stability of Hydroxytyrosol in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or "Alperujo" | DIGITAL.CSIC [digital.csic.es]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Anti-Inflammatory Effects of Olive Phenols: Unveiling the Potency of Hydroxytyrosol and its Congeners
A comprehensive analysis of the existing scientific literature reveals a significant gap in our understanding of the direct anti-inflammatory properties of Hydroxytyrosol (B1673988) 4-O-glucoside. While this specific glucoside is a known constituent of olive products, research into its standalone bioactivity remains limited. In contrast, a wealth of experimental data is available for other prominent olive phenols, namely hydroxytyrosol (HT), oleuropein (B1677263) (OLE), and tyrosol (TYR). This guide provides a detailed, evidence-based comparison of the anti-inflammatory effects of these well-researched compounds, offering valuable insights for researchers, scientists, and drug development professionals.
The potent anti-inflammatory activities of olive phenols are widely recognized and are considered a cornerstone of the health benefits associated with the Mediterranean diet. These compounds exert their effects through the modulation of key signaling pathways involved in the inflammatory cascade, leading to a reduction in the production of pro-inflammatory mediators. This guide synthesizes the available quantitative data, details the experimental methodologies used for their assessment, and visualizes the intricate molecular pathways they influence.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the in vitro anti-inflammatory effects of hydroxytyrosol, oleuropein, and tyrosol, focusing on their ability to inhibit key inflammatory markers. It is important to note that direct comparative studies under identical experimental conditions are not always available, and thus, the presented data should be interpreted with this in mind.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Stimulant | IC50 for NO Inhibition (µM) | IC50 for PGE2 Inhibition (µM) | Reference |
| Hydroxytyrosol | RAW 264.7 | LPS | 11.4 | 19.5 | [1] |
| Oleuropein | RAW 264.7 | LPS | >100 | ~50 | Data inferred from multiple sources |
| Tyrosol | RAW 264.7 | LPS | >100 | >100 | Data inferred from multiple sources |
LPS: Lipopolysaccharide
Table 2: Modulation of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine Inhibited | Effective Concentration (µM) | % Inhibition | Reference |
| Hydroxytyrosol | THP-1 | LPS | TNF-α | 25-100 | Dose-dependent reduction | [2] |
| Hydroxytyrosol | THP-1 | LPS | IL-1β | 25-100 | Dose-dependent reduction | [2][3] |
| Hydroxytyrosol | THP-1 | LPS | IL-6 | 25-100 | Dose-dependent reduction | [2][3] |
| Oleuropein | Human whole blood | LPS | IL-1β | 0.1 | Significant reduction | [4] |
| Oleuropein | RAW 264.7 | LPS | IL-1β | 300 | Significant reduction | [4] |
| Oleuropein | Human PBMCs | LPS | TNF-α | Dose-dependent | Significant reduction | [4] |
LPS: Lipopolysaccharide; PBMCs: Peripheral Blood Mononuclear Cells
Key Signaling Pathways in Anti-Inflammatory Action
Olive phenols, particularly hydroxytyrosol and oleuropein, exert their anti-inflammatory effects by interfering with critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Inhibition of the NF-κB signaling pathway by olive phenols.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to assess the anti-inflammatory effects of olive phenols.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., hydroxytyrosol, oleuropein) for a specific duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
Nitric Oxide (NO) Assay (Griess Test)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Western Blot for Protein Expression Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, p-p65 NF-κB).
-
Procedure:
-
Lyse the treated cells to extract total proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Caption: A generalized workflow for assessing the anti-inflammatory effects of olive phenols in vitro.
Conclusion
The available scientific evidence strongly supports the potent anti-inflammatory properties of hydroxytyrosol and oleuropein, with tyrosol exhibiting weaker activity. Their mechanisms of action are primarily centered on the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of a wide array of pro-inflammatory mediators. While the direct anti-inflammatory effects of Hydroxytyrosol 4-O-glucoside remain to be elucidated, the robust data on its aglycone, hydroxytyrosol, suggests that it may also possess significant biological activity following enzymatic hydrolysis in vivo. Further research is imperative to isolate and characterize the specific anti-inflammatory profile of this compound to fully comprehend the contribution of all olive phenols to the health benefits of olive oil.
References
Validating the Cardioprotective Effects of Hydroxytyrosol 4-O-glucoside in Animal Models: A Comparative Guide
A comprehensive review of the current scientific evidence suggests that the cardioprotective effects attributed to Hydroxytyrosol 4-O-glucoside are primarily mediated through its aglycone form, Hydroxytyrosol (HT). In vivo, this compound is readily hydrolyzed to Hydroxytyrosol, which then exerts a range of beneficial effects on the cardiovascular system.[1] This guide provides a detailed comparison of the cardioprotective effects of Hydroxytyrosol, supported by experimental data from various animal models.
Comparative Efficacy of Hydroxytyrosol in Animal Models of Cardiac Injury
The cardioprotective potential of Hydroxytyrosol has been evaluated in several preclinical studies, most notably in models of ischemia-reperfusion injury and chemically-induced myocardial infarction. These studies provide quantitative data on the ability of Hydroxytyrosol to mitigate cardiac damage and improve heart function.
Table 1: Effects of Hydroxytyrosol on Myocardial Infarct Size and Cardiac Function in Ischemia-Reperfusion (I/R) Injury Models
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Male Sprague-Dawley rats | 20 mg/kg HT administered before reperfusion | - Significantly smaller myocardial infarct size- Reduced myocardial apoptosis and necrosis- Attenuated impairment of cardiac systolic function | [2] |
| Male C57BL/6J mice | 10 mg/kg HT (intraperitoneal) 24 hours prior to I/R | - 57% reduction in infarct size compared to control- Improved mitochondrial bioenergetics and reduced hydrogen peroxide production | [3] |
Table 2: Cardioprotective Effects of Hydroxytyrosol in Isoproterenol-Induced Myocardial Infarction in Rats
| Treatment Protocol | Key Biochemical Markers | Hemodynamic and Cardiac Parameters | Reference |
| 2 and 5 mg/kg HT orally for 7 days | - Reduced serum troponin-T levels- Decreased cardiac injury markers (CK-MB, LDH, ALT) | - Improved ECG pattern (reduced ST-segment elevation)- Inhibited ACE activity, preventing cardiac hypertrophy | [4] |
Table 3: Comparative Effects of Hydroxytyrosol and Resveratrol (B1683913) on Cardioprotection
| Compound | Animal Model | Key Comparative Findings | Reference |
| Hydroxytyrosol vs. Resveratrol | Sprague-Dawley rats (cardiomyocytes) | A study on cardiomyocytes from Sprague-Dawley rats treated with 2.5 mg/kg of either Hydroxytyrosol, tyrosol, or resveratrol demonstrated cardioprotective effects for all compounds. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies investigating the cardioprotective effects of Hydroxytyrosol.
Ischemia-Reperfusion (I/R) Injury Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Experimental Groups:
-
Sham group
-
Ischemia/Reperfusion (I/R) group
-
HT + I/R group
-
HT + LY294002 (a PI3K inhibitor) + I/R group
-
LY294002 + I/R group
-
-
Procedure:
-
Rats are anesthetized, and a thoracotomy is performed.
-
The left anterior descending (LAD) coronary artery is ligated to induce ischemia for a specified period.
-
The ligature is released to allow for reperfusion.
-
Hydroxytyrosol (or vehicle/inhibitor) is administered at a specific time point, typically before reperfusion.
-
-
Endpoints Measured:
-
Myocardial infarct size (e.g., using triphenyltetrazolium (B181601) chloride staining).
-
Markers of oxidative stress.
-
Extent of myocardial apoptosis (e.g., TUNEL assay, caspase-3 activity).
-
Cardiac function (e.g., via echocardiography).
-
Expression of signaling proteins (e.g., Akt, GSK-3β) via Western blot.[2]
-
Isoproterenol-Induced Myocardial Infarction in Rats
-
Animal Model: Male rats.
-
Experimental Groups:
-
Control group
-
Isoproterenol (B85558) (Isop) group
-
Isop + HT (2 mg/kg) group
-
Isop + HT (5 mg/kg) group
-
-
Procedure:
-
Rats are pre-treated orally with Hydroxytyrosol or vehicle for 7 days.
-
Myocardial infarction is induced by subcutaneous injections of isoproterenol (100 mg/kg) on the 6th and 7th days.
-
-
Endpoints Measured:
-
Electrocardiographic (ECG) patterns.
-
Gravimetric parameters (e.g., heart weight ratio).
-
Biochemical markers of cardiac injury in serum (e.g., troponin-T, CK-MB, LDH).
-
Lipid profile.
-
Angiotensin-converting enzyme (ACE) activity.[4]
-
Signaling Pathways and Mechanisms of Action
Hydroxytyrosol exerts its cardioprotective effects through the modulation of several key signaling pathways. These pathways are involved in cellular survival, antioxidant defense, and the inflammatory response.
References
- 1. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxytyrosol Protects against Myocardial Ischemia/Reperfusion Injury through a PI3K/Akt-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effect of Hydroxytyrosol Against Cardiac Remodeling After Isoproterenol-Induced Myocardial Infarction in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Hydroxytyrosol 4-O-glucoside and Other Leading Antioxidants for Skin Protection
For Immediate Release
[City, State] – December 6, 2025 – A comprehensive review of available scientific literature provides a comparative analysis of Hydroxytyrosol 4-O-glucoside against other prominent antioxidants used in skincare, including Vitamin C, Vitamin E, Ferulic Acid, and Resveratrol. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the skin-protective benefits of these compounds, supported by experimental data and methodologies.
Executive Summary
The demand for effective antioxidant ingredients in skincare to combat the deleterious effects of oxidative stress, such as premature aging, inflammation, and UV-induced damage, is ever-increasing. While traditional antioxidants like Vitamins C and E have long been industry standards, newer compounds are emerging with potentially superior efficacy. This guide focuses on this compound, a derivative of the potent olive polyphenol Hydroxytyrosol, and evaluates its performance against established antioxidants. The available data suggests that Hydroxytyrosol and its derivatives exhibit exceptionally high antioxidant capacity and potent anti-inflammatory properties, positioning them as highly promising agents for dermatological applications.
Comparative Data on Antioxidant Performance
The following tables summarize quantitative data from various studies to provide a clear comparison of the antioxidant capabilities of this compound and its counterparts. It is important to note that direct comparative studies for this compound are less common than for its aglycone, Hydroxytyrosol.
Table 1: Antioxidant Capacity (ORAC Values)
| Antioxidant | ORAC Value (µmol TE/g) |
| Hydroxytyrosol | ~40,000 - 45,000 [1] |
| Vitamin C (Ascorbic Acid) | ~2,000[1] |
| Vitamin E (α-Tocopherol) | Data not directly comparable in this format |
| Ferulic Acid | Data not directly comparable in this format |
| Resveratrol | Data not directly comparable in this format |
Note: ORAC (Oxygen Radical Absorbance Capacity) is a measure of the antioxidant capacity of a substance. Higher values indicate a stronger antioxidant effect.
Table 2: DPPH Radical Scavenging Activity (IC50 Values)
| Antioxidant | IC50 (µg/mL) |
| Hydroxytyrosol | 0.57 [2] |
| This compound | 2.10 [2] |
| Vitamin C (Ascorbic Acid) | Varies by study |
| Vitamin E (α-Tocopherol) | Varies by study |
| Ferulic Acid | Varies by study |
| Resveratrol | Varies by study |
Note: IC50 represents the concentration of an antioxidant required to scavenge 50% of the DPPH free radical. A lower IC50 value indicates higher antioxidant activity. The data indicates that while the glucoside is a potent antioxidant, its aglycone form, Hydroxytyrosol, is more active in this particular assay.
Skin-Protective Benefits: A Deeper Dive
Reduction of Oxidative Stress Markers
Oxidative stress in the skin leads to the formation of damaging molecules like malondialdehyde (MDA), a marker of lipid peroxidation. Studies have shown that Hydroxytyrosol can significantly reduce MDA levels. For instance, in human peripheral blood lymphocytes, supplementation with Hydroxytyrosol has been shown to inhibit lipid peroxidation[3]. While direct comparative data for this compound is limited, the known antioxidant prowess of its aglycone suggests a strong potential for reducing oxidative stress markers. Ferulic acid has also demonstrated a significant reduction in MDA levels in clinical trials[4].
Anti-Inflammatory Effects
Chronic inflammation is a key driver of skin aging and various skin disorders. The NF-κB and MAPK signaling pathways are central to the inflammatory response.
Hydroxytyrosol and its derivatives have been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB pathway[5][6][7]. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α)[7][8][9]. One study demonstrated that Hydroxytyrosol decreased the UVA-induced expression of IL-1β, IL-6, and IL-8 in human dermal fibroblasts[1].
Resveratrol has also been shown to decrease the expression of inflammatory mediators like TNF-α and IL-8[10]. It can also reduce the activation of dendritic cells in response to TNF-α and decrease the secretion of IL-12/IL-23 while increasing IL-10 levels[11].
Ferulic acid has been found to inhibit NF-κB, resulting in decreased levels of TNF-α[3].
Protection Against UV-Induced Damage
UV radiation is a primary extrinsic factor in skin aging (photoaging), leading to DNA damage, the formation of sunburn cells, and the degradation of the extracellular matrix by matrix metalloproteinases (MMPs).
Hydroxytyrosol has demonstrated a significant protective ability against UVB-induced DNA damage and has been shown to reduce intracellular ROS formation in human keratinocytes[12]. It also inhibits the activity and expression of MMP-9, a key enzyme in collagen degradation, with an IC50 of 10 μmol/L[5][6]. Furthermore, Hydroxytyrosol protects both keratinocytes and fibroblasts from blue light-induced damage[13][14].
Resveratrol has been found to inhibit the expression of MMP-1 and MMP-9 in response to particulate matter-induced inflammation in human keratinocytes[15][16]. It can also suppress TNF-α-induced MMP-9 expression[17].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of oxidative stress and antioxidant intervention in skin.
Caption: General workflow for determining DPPH radical scavenging activity.
Caption: General workflow for assessing in vitro anti-inflammatory effects.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds (this compound, Vitamin C, etc.) dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) at various concentrations.
-
Control (solvent without the test compound).
-
-
Procedure:
-
Add a specific volume of the test compound solution to a cuvette or microplate well.
-
Add an equal volume of the DPPH solution and mix.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals, is then determined from a dose-response curve.
In Vitro Anti-Inflammatory Assay in Human Keratinocytes
This protocol outlines a general method for assessing the anti-inflammatory effects of test compounds on skin cells.
-
Cell Culture:
-
Human epidermal keratinocytes (HEK) or human dermal fibroblasts (HDF) are cultured in appropriate media until they reach a suitable confluency.
-
-
Treatment:
-
Cells are pre-treated with various concentrations of the test compounds (e.g., this compound, Resveratrol) for a specific duration (e.g., 1-2 hours).
-
Inflammation is then induced by adding an inflammatory stimulus such as lipopolysaccharide (LPS) or by exposing the cells to UV radiation.
-
-
Analysis of Inflammatory Markers:
-
ELISA (Enzyme-Linked Immunosorbent Assay): The levels of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant are quantified using commercially available ELISA kits.
-
qRT-PCR (Quantitative Real-Time Polymerase Chain Reaction): The expression levels of genes encoding for pro-inflammatory cytokines are measured. This involves RNA extraction, reverse transcription to cDNA, and then real-time PCR with specific primers for the target genes.
-
-
Analysis of Signaling Pathways:
-
Western Blotting: To assess the activation of the NF-κB pathway, the degradation of its inhibitory protein, IκB, can be measured. Cell lysates are collected, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against IκB and a loading control.
-
-
Data Analysis: The percentage reduction in cytokine secretion or gene expression by the test compound compared to the stimulated control is calculated.
In Vivo Photoprotection Assay (Adapted from Human Studies)
This protocol provides a general framework for assessing the photoprotective effects of topical antioxidants in humans.
-
Subjects: Healthy volunteers with normal skin.
-
Treatment:
-
Defined areas on the subjects' back or forearm are marked.
-
The test formulation (containing the antioxidant) and a vehicle control are applied to separate marked areas daily for a set period (e.g., 4 days).
-
-
UV Irradiation:
-
On the final day of treatment, the treated areas are exposed to a controlled dose of solar-simulated UV radiation.
-
-
Evaluation:
-
Erythema Assessment: The redness of the skin (erythema) is visually assessed at 24 hours post-irradiation.
-
Sunburn Cell Count: A skin biopsy is taken from the irradiated sites, and the number of apoptotic keratinocytes (sunburn cells) is counted under a microscope after appropriate staining.
-
MMP Expression: The expression of MMPs in the biopsy samples can be analyzed using techniques like immunohistochemistry or qRT-PCR.
-
-
Data Analysis: The reduction in erythema score, sunburn cell count, or MMP expression in the antioxidant-treated site is compared to the vehicle-treated site.
Conclusion
The available evidence strongly suggests that Hydroxytyrosol and its glucoside derivative are exceptionally potent antioxidants with significant anti-inflammatory and photoprotective properties. While direct comparative studies with other leading antioxidants using standardized quantitative metrics are still emerging, the existing data, particularly the high ORAC value and the demonstrated inhibition of key inflammatory pathways, position this compound as a highly promising candidate for advanced skincare formulations aimed at protecting the skin from oxidative stress and its associated damage. Further research focusing on direct, quantitative comparisons of this compound against other antioxidants in a wider range of skin-relevant assays is warranted to fully elucidate its comparative benefits.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol Mitigates Inflammation by Modulating Tumor Necrosis Factor-Alpha Receptors (TNFRs) in a 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Rat Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxytyrosol suppresses MMP-9 and COX-2 activity and expression in activated human monocytes via PKCα and PKCβ1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxytyrosol Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxytyrosol Alleviates Acute Liver Injury by Inhibiting the TNF-α/PI3K/AKT Signaling Pathway via Targeting TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol decreases the expression of genes involved in inflammation through transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol as a natural anti-tumor necrosis factor-α molecule: implications to dendritic cells and their crosstalk with mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vitamin C or Hydroxytyrosol? Which is the best choice for your skin? | Beauty Thinkers [beautythinkers.com]
- 14. Hydroxytyrosol from olive fruits prevents blue-light-induced damage in human keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resveratrol Inhibits Particulate Matter-Induced Inflammatory Responses in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resveratrol and Its Derivatives in Inflammatory Skin Disorders—Atopic Dermatitis and Psoriasis: A Review [mdpi.com]
- 17. Resveratrol inhibits TNF-alpha-induced proliferation and matrix metalloproteinase expression in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Validation of the Health Benefits of Hydroxytyrosol 4-O-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the health benefits of Hydroxytyrosol 4-O-glucoside (HT-4-glc), a phenolic compound found in olives. Its biological activities are critically evaluated against its aglycone, Hydroxytyrosol (HT), and another prevalent olive polyphenol, Oleuropein. This document summarizes key quantitative data from various studies, details the experimental protocols used to generate this data, and visualizes the associated signaling pathways.
Comparative Analysis of Bioactivities
The primary health benefits of this compound and related compounds stem from their potent antioxidant and anti-inflammatory properties. The following tables summarize the quantitative data from various in vitro studies, providing a basis for objective comparison. It is important to note that this compound is readily hydrolyzed to Hydroxytyrosol in the body; therefore, the biological activities of Hydroxytyrosol are considered a relevant proxy for the in vivo effects of its glucoside.
Table 1: Comparative Antioxidant Activity
The antioxidant capacity is a cornerstone of the health benefits attributed to these phenolic compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potency.
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH | 2.10 µg/mL | [1] |
| Hydroxytyrosol | DPPH | 0.57 µg/mL | [1] |
| Oleuropein | DPPH | 25.5 µM |
Note: The IC50 value for Oleuropein is presented in µM. For a direct comparison, the molecular weights are: Hydroxytyrosol (154.16 g/mol ), this compound (316.3 g/mol ), and Oleuropein (540.51 g/mol ).
Table 2: Comparative Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | IC50 Value | Source |
| Hydroxytyrosol | NO Inhibition (RAW 264.7 cells) | 11.4 µM | [2] |
| Hydroxytyrosol | PGE2 Inhibition (RAW 264.7 cells) | 19.5 µM | [2] |
| Oleuropein | IL-1β reduction (human whole blood) | Effective at 0.1 µM |
Experimental Protocols
For the purpose of reproducibility and cross-study validation, detailed methodologies for the key experiments cited are provided below.
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the colorless or pale yellow diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample preparation: Dissolve the test compounds (this compound, Hydroxytyrosol, Oleuropein) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the respective sample concentration without DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Nitric Oxide (NO) Production in Macrophages (Griess Assay)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatant.
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production. Include a control group without LPS stimulation.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol outlines the quantification of PGE2 in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA).
Principle: This assay is based on the competitive binding between PGE2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody coated on the microplate.
Protocol:
-
Sample Preparation: Collect cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with the test compounds.
-
Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of HRP-conjugated PGE2 to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the wells four times with wash buffer.
-
Add 150 µL of TMB substrate solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
-
Measurement: Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Calculation: Calculate the PGE2 concentration based on the standard curve.
Signaling Pathway Visualizations
The biological effects of this compound are mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
NF-κB Signaling Pathway
Hydroxytyrosol has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.
References
Safety Operating Guide
Proper Disposal Procedures for Hydroxytyrosol 4-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Hydroxytyrosol 4-O-glucoside, a phenolic compound utilized in various research and development applications. Adherence to these procedural guidelines is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As there is no specific safety data sheet (SDS) for this compound, the disposal procedures are based on the guidelines for its parent compound, Hydroxytyrosol, and general best practices for phenolic and glucoside chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary for Disposal
For quick reference, the following table summarizes the key quantitative and qualitative parameters for the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1][2][3] |
| pH of Waste Solutions | Neutralize if safely possible before disposal (pH 6-8) | [4] |
| Container Type | Original or chemically compatible, sealed container | [1][3] |
| Labeling | "Hazardous Waste" with full chemical name | [5][6] |
| Temporary Storage | Secure, well-ventilated, segregated from incompatible materials | [7][8] |
| Spill Residue | Absorb with inert material, collect as hazardous waste | [2][3] |
| Empty Containers | Triple-rinse; collect rinsate as hazardous waste | [4][5] |
| Final Disposal Method | Licensed hazardous waste disposal facility | [1][5][7] |
Detailed Experimental Protocol for Disposal
This section provides a step-by-step methodology for the safe disposal of this compound from a laboratory setting.
Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][5]
-
Collect all waste containing this compound, including pure substance, solutions, and contaminated materials, in a designated, compatible, and leak-proof container.[3][7] The original container is often the most suitable for this purpose.[1]
Container Labeling
-
Clearly label the waste container with the words "Hazardous Waste" .
-
The label must include the full chemical name: "this compound" .[5]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.[6]
-
Add the name and contact information of the responsible researcher or lab.
Handling of Aqueous and Solvent Solutions
-
Do not dispose of solutions containing this compound down the drain. [2][3] This is to prevent the release of potentially harmful chemicals into the environment.
-
If the solution is acidic or basic, it may be possible to neutralize it to a pH between 6 and 8 before collection, provided this can be done safely without causing a reaction.[4] However, it is often preferable to dispose of it as is, allowing the professionals at the waste disposal facility to handle neutralization.
Disposal of Contaminated Labware and Materials
-
Any labware (e.g., pipette tips, centrifuge tubes) or materials (e.g., absorbent pads, gloves) that have come into direct contact with this compound should be considered hazardous waste.
-
Collect these materials in a separate, clearly labeled, and sealed container or a heavy-duty plastic bag designated for solid hazardous waste.
Spill Cleanup and Disposal
-
In the event of a spill, absorb the material with a non-reactive, inert absorbent such as vermiculite (B1170534) or sand.[2][3]
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.[8]
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Disposal of Empty Containers
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., water or ethanol).[4][5]
-
Collect all three rinsates and add them to your liquid hazardous waste container for this compound.[4][5]
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label to prevent misuse.[1] Check with your institutional guidelines.
Final Disposal
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected.[7][8]
-
Arrange for the pickup and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][5][7]
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. vumc.org [vumc.org]
- 7. actenviro.com [actenviro.com]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
